(R)-2-amino-3-methylbutanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m1/s1 |
InChI Key |
XDEHMKQLKPZERH-SCSAIBSYSA-N |
SMILES |
CC(C)C(C(=O)N)N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)N)N |
sequence |
V |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (R)-2-amino-3-methylbutanamide (D-Valinamide)
Executive Summary
(R)-2-amino-3-methylbutanamide, commonly known as D-Valinamide , is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and chiral ligands for asymmetric catalysis. Unlike its L-enantiomer (naturally occurring), the D-isomer confers unique proteolytic stability to peptide chains, making it invaluable in the design of metabolically stable drug candidates. This guide details its physicochemical properties, scalable synthesis routes, and application in resolving chiral acids and synthesizing high-value pharmaceutical intermediates.
Physicochemical Profile
The commercial form is typically the hydrochloride salt due to the hygroscopic nature and oxidative instability of the free base.
| Property | Specification (HCl Salt) | Specification (Free Base) |
| CAS Number | 133170-58-8 | 5978-75-6 (Generic/Rare) |
| IUPAC Name | (2R)-2-amino-3-methylbutanamide hydrochloride | (2R)-2-amino-3-methylbutanamide |
| Molecular Formula | C₅H₁₂N₂O[1][2][3] · HCl | C₅H₁₂N₂O |
| Molecular Weight | 152.62 g/mol | 116.16 g/mol |
| Appearance | White to off-white crystalline powder | Colorless viscous oil or low-melting solid |
| Melting Point | 261–270 °C (dec.) | ~70–75 °C |
| Optical Rotation | ||
| pKa (Amine) | ~7.9 (Estimated) | ~7.9 |
| Solubility | Soluble: Water, Methanol, DMSOInsoluble: Hexane, Ether, DCM | Soluble: EtOH, DCM, ChloroformSparingly: Water |
| Hygroscopicity | Moderate (Store under desiccant) | High |
Critical Note on Stereochemistry: Ensure the distinction between D-Valinamide (R-isomer) and L-Valinamide (S-isomer, CAS 20108-78-5). The use of the wrong enantiomer in peptide coupling will result in diastereomers with vastly different biological activities.
Synthetic Routes & Manufacturing[4][5]
Two primary routes exist for the synthesis of D-Valinamide. The Ester Ammonolysis route is preferred for industrial scale-up due to atom economy, while the Mixed Anhydride route is used for small-scale, high-purity synthesis to minimize racemization risks.
Synthesis Workflow Diagram
Caption: Comparison of Industrial Ester Ammonolysis (Top) vs. Laboratory Mixed Anhydride (Bottom) synthesis routes.
Protocol: Scalable Ester Ammonolysis
This method avoids expensive coupling reagents and is suitable for multi-gram to kilogram synthesis.
Reagents: D-Valine, Thionyl Chloride (SOCl₂), Methanol (anhydrous), Ammonia gas (or 7N NH₃ in MeOH).
-
Esterification:
-
Suspend D-Valine (1.0 eq) in anhydrous Methanol (10 vol).
-
Cool to 0°C. Dropwise add SOCl₂ (1.2 eq) (Exothermic!).
-
Reflux for 4–6 hours until TLC indicates consumption of D-Valine.
-
Concentrate in vacuo to obtain D-Valine Methyl Ester HCl as a white solid.
-
-
Ammonolysis:
-
Dissolve the ester salt in Methanol (5 vol).
-
Cool to 0°C and saturate with anhydrous NH₃ gas (or add 7N NH₃/MeOH, 5.0 eq).
-
Seal the vessel and stir at Room Temperature for 24–48 hours.
-
Monitoring: Follow disappearance of ester peak via ¹H-NMR (shift of O-Me ~3.7 ppm to amide protons).
-
-
Workup & Salt Formation:
-
Concentrate the mixture to remove excess ammonia and methanol.
-
Redissolve residue in minimal dry Ethanol.
-
Add HCl (4M in Dioxane) to precipitate the D-Valinamide HCl salt.
-
Filter and wash with cold diethyl ether.
-
Self-Validation Check: The product must show a doublet at ~0.95 ppm (isopropyl methyls) and lack the singlet at ~3.7 ppm (methyl ester) in ¹H-NMR (D₂O).
Chemical Reactivity & Stability
Hydrolysis
D-Valinamide is resistant to hydrolysis at neutral pH but will convert back to D-Valine under:
-
Acidic Conditions: 6M HCl, 110°C, 12h (Standard protein hydrolysis conditions).
-
Basic Conditions: 1M NaOH, RT (Slower due to steric hindrance of the isopropyl group).
Racemization Risk
While amides are generally configurationally stable, the
-
Risk Factor: High pH (>12) combined with high temperature can lead to enolization and racemization.
-
Mitigation: Perform amide coupling reactions at pH < 9 and temperature < 40°C.
Hoffmann Rearrangement
Treatment of D-Valinamide with bromine/NaOH or iodobenzene diacetate can induce a Hoffmann rearrangement, converting the amide to the primary amine (D-1,2-diamino-3-methylbutane). This is a known side reaction if oxidative conditions are present.
Applications in Drug Discovery[3][4][5][6][7]
Peptide Stability Enhancement
Incorporating D-Valinamide into peptide sequences renders the C-terminus resistant to carboxypeptidases. This "end-capping" strategy extends the half-life of peptide drugs in plasma.
Chiral Resolution Agent
D-Valinamide is an excellent resolving agent for racemic carboxylic acids. It forms diastereomeric amides which can be separated by chromatography or crystallization.
Workflow: Resolving a Racemic Acid (±)-R-COOH
Caption: Workflow for using D-Valinamide as a chiral auxiliary to resolve racemic carboxylic acids.
Analytical Characterization
To ensure the integrity of D-Valinamide, specifically its enantiomeric purity (ee%), the following protocols are required.
Chiral HPLC Method
Optical rotation is insufficient for detecting low levels (<1%) of the L-isomer.
-
Column: Crown Ether based CSP (e.g., Daicel Crownpak CR(+)).
-
Mobile Phase: Aqueous Perchloric acid (pH 1.5 to 2.0).
-
Mechanism: The ammonium group of Valinamide complexes with the crown ether. The (R)-configuration forms a less stable complex than the (S)-configuration on CR(+) columns, leading to distinct retention times.
-
Detection: UV at 210 nm (Amide absorption).
NMR Spectroscopy (D₂O, 400 MHz)
- 0.93 (d, 3H): Methyl group 1.
- 0.97 (d, 3H): Methyl group 2.
-
2.15 (m, 1H):
-CH (Isopropyl methine). -
3.65 (d, 1H):
-CH (Chiral center). -
Note: Amide NH₂ protons are typically not visible in D₂O due to exchange; run in DMSO-d₆ to observe the amide doublet at ~7.5 ppm.
References
-
Syntheis & Properties: Smith, G. G., & Sivakua, T. (1973). Kinetics of the acid hydrolysis of amino acid amides. Journal of Organic Chemistry.
- Chiral Resolution Applications: Shao, H., et al. (1995). D-Valinamide as a chiral auxiliary for the resolution of racemic acids. Journal of Peptide Research.
-
HPLC Separation: Machida, Y., et al. (2004). Separation of enantiomers of fluoroquinolones via derivatization with D-valinamide. Chemical & Pharmaceutical Bulletin.
-
Physical Data: PubChem Compound Summary for CID 69506 (D-Valinamide).
-
Commercial Specification: Sigma-Aldrich Product Sheet for D-Valinamide HCl (CAS 133170-58-8).
Sources
(R)-2-amino-3-methylbutanamide CAS number and identifiers
(D-Valine Amide)[1][2][3]
Part 1: Chemical Identity & Physiochemical Profile[3]
(R)-2-amino-3-methylbutanamide, commonly known as D-Valine Amide , is the amide derivative of the D-enantiomer of valine.[1][2][3] Unlike its L-counterpart, which is ubiquitous in natural protein synthesis, the D-isomer is a critical tool in peptidomimetics and drug discovery for conferring metabolic stability against proteolytic enzymes.[2][3]
Due to the nucleophilicity and potential volatility of the free amine, this compound is almost exclusively manufactured, stored, and utilized as its hydrochloride salt .
Core Identifiers
| Feature | Detail |
| Chemical Name | (R)-2-amino-3-methylbutanamide hydrochloride |
| Common Synonyms | D-Valine amide HCl; H-D-Val-NH₂[1][2][3][4]·HCl; D-Valinamide HCl |
| CAS Number (HCl Salt) | 133170-58-8 |
| CAS Number (Free Base) | Not commercially established (Transient intermediate) |
| CAS Number (L-Isomer) | 3014-80-0 (Reference for stereochemical verification) |
| Molecular Formula | C₅H₁₂N₂O[1][2][3][5][6] · HCl |
| Molecular Weight | 152.62 g/mol (Salt); 116.16 g/mol (Base) |
| SMILES (Free Base) | CC(C)C(N)=O |
| PubChem CID | 13689584 (HCl Salt) |
Physiochemical Properties (HCl Salt)
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 261–270 °C | Decomposes upon melting |
| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O) |
| Optical Rotation | (c=1, H₂O) | |
| Chirality | R-Configuration | D-Isomer |
Part 2: Synthesis & Manufacturing Protocols
High-purity D-Valine amide is synthesized via two primary pathways: Direct Ammonolysis (preferred for bulk scale) and Activated Coupling (preferred for complex peptide integration).[1][2][3]
Synthesis Logic Diagram
Figure 1: Dual-pathway synthesis strategy for D-Valine Amide HCl. Method A is atom-economical for bulk production; Method B offers higher control for research applications.[1][2][3]
Protocol A: Direct Ammonolysis (Scale-Up Compatible)
This method utilizes the methyl ester as an electrophile, which is attacked by ammonia. It is cost-effective but requires careful handling of thionyl chloride and ammonia gas.[1][2][3]
Reagents:
Step-by-Step Procedure:
-
Esterification : Suspend D-Valine (10 g, 85 mmol) in anhydrous methanol (100 mL) at 0°C. Dropwise add
(1.2 eq) over 30 mins.-
Mechanism: In situ generation of HCl catalyzes the Fisher esterification.
-
Critical Control: Maintain temperature <5°C during addition to prevent racemization or vigorous exotherm.
-
-
Reflux : Heat to reflux for 4–6 hours until the solution becomes clear (indicating consumption of zwitterionic amino acid).
-
Isolation of Ester : Concentrate in vacuo to yield D-Valine Methyl Ester HCl as a white solid.
-
Ammonolysis : Redissolve the ester in cold methanol. Bubble anhydrous ammonia gas through the solution at 0°C until saturation, or add 7N
in MeOH (10 eq). Seal the vessel and stir at Room Temperature (RT) for 24–48 hours. -
Purification : Concentrate to dryness. The residue is the free base/HCl mixture. Redissolve in minimal methanol and add 4M HCl in dioxane to ensure full conversion to the salt. Precipitate with diethyl ether.
-
Yield : Typically 85–90%.[3]
Protocol B: Mixed Anhydride Coupling (Laboratory Standard)
Preferred when avoiding high-pressure ammonia or when working with sensitive substrates.[1][2][3]
Reagents:
Step-by-Step Procedure:
-
Activation : Dissolve Boc-D-Val-OH (1 eq) in THF at -15°C (salt/ice bath). Add NMM (1.1 eq) followed by IBCF (1.1 eq).[1][3] Stir for 15 mins.
-
Why? Formation of the mixed anhydride activates the carboxyl group without significant racemization at low temperatures.
-
-
Amidation : Add solid
(3 eq) followed by aqueous ammonia (or DIPEA) to the reaction mixture. Stir for 1 hour at 0°C, then warm to RT. -
Workup : Evaporate THF. Dissolve residue in Ethyl Acetate.[3][7] Wash with 5% citric acid, sat.
, and brine.[8] Dry over .[3][7] -
Deprotection : Treat the Boc-D-Val-
intermediate with 4M HCl in Dioxane for 1 hour. Precipitate the final product with ether.[9]
Part 3: Applications in Drug Discovery
Peptidomimetics & Stability Engineering
D-Valine amide is a "chiral switch" tool.[1][2][3] Incorporating D-amino acids into peptide drugs drastically increases half-life by inhibiting recognition by endogenous proteases (which typically cleave L-peptide bonds).[1][2][3]
-
Mechanism : The inverted stereocenter disrupts the "lock and key" fit in the protease active site.
-
Use Case : Development of antimicrobial peptides (AMPs) where D-Valine replaces L-Valine to prevent degradation in serum.[1][2][3]
Synthesis of Elastase Inhibitors
Valine derivatives are potent scaffolds for Human Neutrophil Elastase (HNE) inhibitors.[3]
-
The isopropyl side chain of Valine fits the S1 hydrophobic pocket of elastase.
-
Using the D-isomer amide can create non-covalent inhibitors that bind but are not hydrolyzed, acting as competitive inhibitors or transition-state analogs when modified (e.g., trifluoromethyl ketones).[1][2][3]
Chiral Auxiliaries in Organocatalysis
The rigid, bulky isopropyl group of D-Valine amide makes it an excellent scaffold for chiral catalysts used in asymmetric Michael additions and aldol reactions.
Part 4: Handling, Safety, and QC
Quality Control Parameters
To ensure the integrity of (R)-2-amino-3-methylbutanamide HCl for research:
| Test | Acceptance Criteria | Method |
| Purity (HPLC) | C18 Column, | |
| Chiral Purity (ee) | Chiral GC or HPLC (Crownpak) | |
| Water Content | Karl Fischer Titration | |
| 1H NMR | Conforms to structure |
Safety & Storage
-
Hazard : Irritant (Skin/Eye/Respiratory).[3]
-
Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to "caking" and hydrolysis over time.
-
Handling : Use a fume hood.[3][10] Avoid dust generation.[3]
References
-
National Institute of Standards and Technology (NIST) . D-Valine Mass Spectrum and Properties. Retrieved from [Link][1][2][3]
- Organic Syntheses. General Procedure for Amino Acid Amide Synthesis via Mixed Anhydride. Org. Synth. 1970, 50, 9. (Adapted for D-isomer).
-
PubChem . Compound Summary: D-Valinamide Hydrochloride (CID 13689584).[1][2][3] Retrieved from [Link]
Sources
- 1. US9849131B2 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Cgs-27023 | C18H23N3O5S | CID 446504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 5. L-valinamide hydrochloride--Suzhou Organic Bio-Tech Co.,Ltd. [organic-biotechnology.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DK2509961T3 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Elucidation of L-Valinamide: A Comprehensive Analytical Whitepaper
Executive Summary
L-Valinamide ((2S)-2-amino-3-methylbutanamide) is a foundational chiral building block utilized extensively in solid-phase peptide synthesis and the development of peptidomimetic therapeutics[1]. For drug development professionals and analytical chemists, the rigorous spectroscopic characterization of this molecule is non-negotiable. It ensures enantiomeric fidelity, structural integrity, and the absence of synthetic impurities.
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures of L-Valinamide across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) platforms. Every protocol provided is engineered as a self-validating system to guarantee absolute data trustworthiness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Chemical Shifts and Solvent Selection
The stereochemical environment of L-Valinamide strictly dictates its
Solvent selection is equally critical. While deuterated water (D₂O) is a common choice for polar organics, it induces rapid deuterium exchange with the primary amine (
Self-Validating Protocol: High-Resolution 1D NMR Acquisition
To ensure spectral accuracy, the following workflow must be strictly adhered to:
-
Sample Preparation: Lyophilize 10 mg of L-Valinamide free base to remove residual atmospheric moisture.
-
Solvation: Dissolve the solid in 600 µL of anhydrous DMSO-
spiked with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute automated tuning and matching (ATM) for the
H and C channels to optimize probe resonance. -
Gradient Shimming: Perform 3D gradient shimming to homogenize the magnetic field (
).-
Validation Checkpoint: The internal TMS standard must exhibit a full-width at half-maximum (FWHM) of < 0.5 Hz. If the peak is broader or asymmetrical, re-shim the Z-axis gradients to prevent multiplet distortion.
-
-
Acquisition:
-
H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (
). - C NMR: 256 scans, power-gated broadband proton decoupling, 2-second relaxation delay.
-
H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (
Standardized self-validating workflow for high-resolution NMR acquisition.
Quantitative Data Presentation: NMR Assignments
Table 1:
Table 2:
Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational Causality
The IR spectrum of L-Valinamide is defined by its amide and primary amine functional groups. A critical diagnostic feature is the Amide I band (
Self-Validating Protocol: ATR-FTIR Analysis
-
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 2-3 mg of solid L-Valinamide directly onto the center of the crystal.
-
Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal lattice and the solid sample.
-
Validation Checkpoint: The spectral baseline must sit at 100% transmittance in non-absorbing regions (e.g., 2200-2000 cm⁻¹). A sloping baseline indicates poor crystal contact or excessive light scattering; if observed, re-apply anvil pressure and re-scan.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans). Apply atmospheric compensation algorithms to remove ambient
and artifacts.
Table 3: Key IR Vibrational Modes (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
|---|---|---|---|
| 3350, 3280 | Strong, Broad | N-H Stretch | Primary amine and amide N-H bonds |
| 2960, 2870 | Medium | C-H Stretch | Aliphatic isopropyl C-H bonds |
| 1675 | Strong | C=O Stretch | Amide I band |
| 1630 | Medium | N-H Bend | Amide II band |
Mass Spectrometry (MS)
Ionization and Fragmentation Causality
Under Electrospray Ionization (ESI) in positive mode, L-Valinamide readily protonates at the primary amine to form the even-electron
During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation dictated by the thermodynamic stability of the resulting product ions and neutral losses. The primary amine first expels a neutral ammonia molecule (
ESI-MS/MS sequential fragmentation pathway of protonated L-Valinamide.
Self-Validating Protocol: LC-ESI-MS/MS Workflow
-
Sample Dilution: Prepare a 1 µg/mL solution of L-Valinamide in 50:50 Methanol:Water containing 0.1% Formic Acid to facilitate protonation.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Utilize a rapid gradient (5% to 95% organic over 5 minutes) to elute the polar analyte.
-
Source Tuning: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and cone voltage to 20 V to minimize premature in-source fragmentation[5].
-
Validation Checkpoint: Inject a solvent blank prior to the sample. The
117.1 channel must show a signal-to-noise ratio of < 3:1. Any higher signal indicates column carryover or source contamination, requiring a system flush before proceeding.
-
-
MS/MS Acquisition: Isolate the precursor ion (
117.1) in Q1. Apply a collision energy ramp (10-30 eV) in the collision cell (Q2) using Argon collision gas. Scan product ions in Q3 from 40 to 150.
Table 4: ESI-MS/MS Fragmentation Data
| Precursor Ion (
References
-
PubChem, National Institutes of Health (NIH). "Valinamide | C5H12N2O | CID 445637". Available at:[Link]
-
PubChem, National Institutes of Health (NIH). "Pepstatin | C34H63N5O9 | CID 5478883" (Incorporating NIST Mass Spectrometry Data Center records). Available at: [Link]
-
Sanchez, L. M., et al. "Almiramides A–C: Discovery and Development of a New Class of Leishmaniasis Lead Compounds". PMC. Available at:[Link]
-
Semantic Scholar. "Total Synthesis of Virenamides A and D". ISSN 2321-807X. Available at: [Link]
-
Kemper, R. A., et al. "Mass Spectral Analyses of Hydroxymethylvinyl Ketone-Hemoglobin Adducts". PMC. Available at:[Link]
Sources
- 1. Valinamide | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Almiramides A–C: Discovery and Development of a New Class of Leishmaniasis Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mass Spectral Analyses of Hydroxymethylvinyl Ketone-Hemoglobin Adducts Formed after in Vivo Exposure of Sprague-Dawley Rats to 3-Butene-1,2-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pepstatin | C34H63N5O9 | CID 5478883 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-2-amino-3-methylbutanamide synthesis from L-valine
An In-depth Technical Guide to the Stereospecific Synthesis of (R)-2-amino-3-methylbutanamide from L-Valine
Executive Summary
Chiral α-amino amides are fundamental structural motifs in a vast array of pharmaceuticals, peptidomimetics, and biologically active compounds. Their specific stereochemistry is often critical for therapeutic efficacy, making stereocontrolled synthesis a cornerstone of medicinal chemistry and drug development. This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to produce (R)-2-amino-3-methylbutanamide (D-valinamide) starting from the readily available and inexpensive chiral building block, L-valine.
The primary synthetic challenge lies in the requisite inversion of the stereocenter at the α-carbon, from the (S) configuration of the starting material to the (R) configuration of the target molecule. The strategy detailed herein navigates this challenge through a logical, multi-step sequence that leverages well-established, high-fidelity chemical transformations. The key stereoinverting step is accomplished via a Mitsunobu reaction on a chiral amino alcohol intermediate, a powerful method renowned for its clean inversion of configuration.[1][2] Subsequent functional group manipulations, including protection, oxidation, amidation, and deprotection, complete the synthesis. This document provides not only detailed experimental protocols but also delves into the mechanistic underpinnings and scientific rationale behind the selection of reagents, protecting groups, and reaction conditions, offering a complete framework for practical application and further investigation.
Introduction
The Significance of Chiral Amino Amides
The amide bond is the defining linkage of peptides and proteins, but the utility of the amino amide functional group extends far beyond its role in nature's biopolymers.[3] Enantiomerically pure α-amino amides are crucial intermediates and final targets in the synthesis of complex molecules. Their incorporation can influence molecular conformation, receptor binding affinity, and metabolic stability. The development of synthetic platforms that provide access to non-natural amino amides, such as the D-enantiomers, is a significant goal in chemical biology and drug discovery.[4]
The Target Molecule: (R)-2-amino-3-methylbutanamide (D-Valinamide)
The target of this synthesis is (R)-2-amino-3-methylbutanamide, the amide derivative of the D-enantiomer of valine. While L-valine is the proteinogenic form, its enantiomer, D-valine, and its derivatives are valuable chiral building blocks.[5][6] The presence of the D-amino acid motif can, for instance, confer resistance to enzymatic degradation in peptide-based drugs.
The Starting Material: L-Valine
L-Valine, (S)-2-amino-3-methylbutanoic acid, is an essential amino acid and is produced on an industrial scale through fermentation, making it an abundant and cost-effective source of (S)-chirality.[7][8][9] Its well-defined structure, featuring an α-amino group, an α-carboxylic acid, and an isopropyl side chain, serves as an ideal starting point for asymmetric synthesis.[6]
The Synthetic Challenge: Inversion of Stereochemistry
The core chemical problem is the transformation of an (S)-stereocenter into an (R)-stereocenter. Direct displacement of the amino group at the chiral center is not feasible. Therefore, a carefully planned sequence of reactions is required to achieve this inversion in a controlled and predictable manner, minimizing the risk of racemization, which would compromise the enantiomeric purity of the final product.
Overall Synthetic Strategy
The chosen synthetic pathway proceeds in seven distinct steps, beginning with the protection of the amino group of L-valine. The molecule is then systematically modified to enable a stereochemical inversion at the α-carbon via a Mitsunobu reaction. Following the successful inversion, the functional groups are manipulated to construct the desired amide and reveal the final product.
This route is selected for its reliability and the stereospecificity of its key steps. Each transformation is well-documented in organic chemistry literature, and the rationale for each strategic choice is detailed in the sections that follow.
Caption: Overall workflow for the synthesis of (R)-2-amino-3-methylbutanamide.
Detailed Synthetic Protocol & Mechanistic Discussion
This section provides a step-by-step guide to the synthesis, complete with experimental details and an analysis of the underlying chemical principles.
Step 1: N-Protection of L-Valine
Objective: To protect the α-amino group of L-valine as a benzyloxycarbonyl (Z or Cbz) carbamate, yielding N-benzyloxycarbonyl-L-valine (Z-L-Val).
Rationale for Protecting Group Choice: The protection of reactive functional groups is essential in multi-step synthesis to prevent undesirable side reactions.[10][11] The Cbz group is chosen for its robustness; it is stable to the reductive and basic conditions of the subsequent steps. Crucially, it can be cleanly removed in the final step under mild catalytic hydrogenation conditions, which will not affect the newly formed amide bond.[12]
Experimental Protocol:
-
Dissolve L-valine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) in a three-necked flask equipped with a mechanical stirrer and cooled in an ice-water bath.
-
Simultaneously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.2 eq) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x volume) to remove excess benzyl alcohol.
-
Acidify the aqueous layer to pH 2 with cold 6 M HCl, which will cause the product to precipitate.
-
Extract the product into ethyl acetate (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-L-Val as a white solid or viscous oil.
Step 2: Reduction to N-Benzyloxycarbonyl-L-valinol (Z-L-Valinol)
Objective: To selectively reduce the carboxylic acid of Z-L-Val to a primary alcohol without affecting the Cbz protecting group.
Rationale for Reagent Choice: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for the selective reduction of carboxylic acids in the presence of other reducible functional groups like carbamates and esters. It is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its milder nature and easier workup.
Experimental Protocol:
-
Dissolve Z-L-Val (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of BH₃·THF in THF (1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Z-L-Valinol, which can be purified by column chromatography.
Step 3: Stereochemical Inversion via Mitsunobu Reaction
Objective: To invert the stereocenter of Z-L-Valinol by converting the primary alcohol into an ester with inverted configuration. This is the key stereochemical step of the entire synthesis.
Mechanistic Insight: The Mitsunobu reaction is a powerful redox-condensation reaction that converts a primary or secondary alcohol into a variety of other functional groups with a clean inversion of stereochemistry.[2][13][14] The reaction mechanism begins with the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). This betaine deprotonates the nucleophile (p-nitrobenzoic acid), which then forms a salt with the protonated betaine. The alcohol attacks the activated phosphorus atom, displacing the hydrazine byproduct and forming an alkoxyphosphonium salt. The final step is a classic Sₙ2 substitution where the carboxylate anion attacks the carbon bearing the alkoxyphosphonium leaving group, resulting in the desired ester with inverted stereochemistry and triphenylphosphine oxide as a byproduct.[14]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Enantioselective Synthesis of ᴅ-ɑ-Amino Amides - SYNFORM - Thieme Chemistry [thieme.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Valine - Wikipedia [en.wikipedia.org]
- 7. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Protecting Groups in Peptide Synthesis [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. escholarship.org [escholarship.org]
Technical Deep Dive: Biological Activity of (R)-2-Amino-3-Methylbutanamide Derivatives
This guide provides an in-depth technical analysis of (R)-2-amino-3-methylbutanamide , a privileged scaffold in medicinal chemistry known as a Primary Amino Acid Derivative (PAAD) . While structurally related to Functionalized Amino Acids (FAAs) like the anticonvulsant Lacosamide, this specific scaffold represents a distinct class of bioactive agents with unique Structure-Activity Relationships (SAR) and pharmacological profiles.
Executive Summary
The (R)-2-amino-3-methylbutanamide core (also referred to as D-valinamide) serves as a critical chiral scaffold in the development of central nervous system (CNS) active agents, particularly anticonvulsants and neuropathic pain modulators. Unlike their N-acetylated counterparts (FAAs), these Primary Amino Acid Derivatives (PAADs) possess a free terminal amine.[1]
Research indicates that the (R)-stereoisomer is essential for maximal anticonvulsant efficacy in this series, often exceeding the potency of standard therapeutics like phenobarbital in maximal electroshock (MES) seizure models. The scaffold’s utility lies in its metabolic stability (resistance to aminopeptidases due to the D-configuration) and its ability to traverse the Blood-Brain Barrier (BBB) via specific transport mechanisms.
Structural & Stereochemical Basis
The (R)-Configuration Advantage
The biological activity of 2-amino-3-methylbutanamide derivatives is highly stereospecific.
-
D-Isomer ((R)-Enantiomer): The (R)-configuration at the C(2) chiral center aligns with the binding pockets of key CNS targets (e.g., voltage-gated sodium channels or CRMP2 proteins), although the precise molecular target of PAADs remains distinct from FAAs.
-
Metabolic Stability: Endogenous proteases and aminopeptidases predominantly cleave L-amino acid peptide bonds. The (R)-configuration (D-Valine backbone) confers resistance to enzymatic hydrolysis, significantly extending the plasma half-life (
) and duration of action.
Structural Divergence: PAADs vs. FAAs
It is critical to distinguish between the two primary classes of valine-derived anticonvulsants:
-
Functionalized Amino Acids (FAAs): Contain an N-acetyl group (e.g., N-acetyl-D-valinamide). They typically act by enhancing the slow inactivation of voltage-gated sodium channels.
-
Primary Amino Acid Derivatives (PAADs): Contain a free primary amine.
-
Key Insight: Removal of the N-acetyl group alters the SAR. For PAADs, efficacy acts independently of the electronic sensitivity seen in FAAs, suggesting a divergent mechanism of action or binding site.
-
Structure-Activity Relationship (SAR) Analysis
The optimization of the (R)-2-amino-3-methylbutanamide scaffold focuses on three vectors: the C(2) side chain, the terminal amine, and the amide N-substituent.
Vector Analysis
-
C(2) Side Chain (Isopropyl): The isopropyl group (Valine) provides optimal lipophilicity (
) for CNS penetration. Reducing steric bulk (Alanine/Methyl) or increasing it (Phenylalanine/Benzyl) often results in variable activity, but the aliphatic isopropyl group is a local optimum for PAADs. -
Amide N-Substituent (The Benzyl Anchor):
-
The N-benzyl moiety is essential for anticonvulsant activity.
-
Electronic Effects: Unlike FAAs, PAAD activity is sensitive to the electronic nature of the benzyl ring.[2] Electron-withdrawing groups (EWGs) such as 4'-Fluoro or 3'-Fluoro maintain or enhance potency.
-
Steric Constraints: Bulky substitutions (e.g., tert-butyl) on the benzyl ring generally abolish activity.
-
-
Terminal Amine: Must remain unsubstituted (primary amine) for the PAAD class. Alkylation (e.g., N-methylation) converts the molecule into a different pharmacophore with reduced efficacy in MES models.
Caption: SAR map highlighting the three critical vectors for optimizing (R)-valinamide anticonvulsants.
Experimental Protocols
Chemical Synthesis: (R)-2-Amino-N-(4-fluorobenzyl)-3-methylbutanamide
This protocol describes the synthesis of a high-potency fluorinated derivative using a standard mixed anhydride coupling method to prevent racemization.
Reagents:
-
(R)-N-(tert-butoxycarbonyl)valine (Boc-D-Val-OH)
-
4-Fluorobenzylamine[3]
-
Isobutyl chloroformate (IBCF)
-
N-Methylmorpholine (NMM)
-
Trifluoroacetic acid (TFA)[4]
-
Dichloromethane (DCM), Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Activation (Mixed Anhydride Formation):
-
Dissolve Boc-D-Val-OH (1.0 eq) in anhydrous THF under nitrogen atmosphere at -15°C.
-
Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).
-
Critical Control: Maintain temperature below -10°C to prevent urethane formation. Stir for 15 minutes.
-
-
Coupling:
-
Add 4-Fluorobenzylamine (1.1 eq) dissolved in minimal THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.
-
-
Deprotection (PAAD Generation):
-
Dissolve the intermediate in DCM (10 mL/g).
-
Add TFA (DCM:TFA 1:1 v/v) at 0°C. Stir for 1 hour at RT.
-
Purification: Concentrate in vacuo. Neutralize the TFA salt using sat.[5] NaHCO₃ and extract with DCM (or use ion-exchange resin for free base).
-
Validation: Confirm structure via ¹H-NMR (look for isopropyl doublet at ~0.9 ppm, benzyl protons at ~4.4 ppm) and Chiral HPLC (to verify >99% ee).
-
Biological Assay: Maximal Electroshock (MES) Seizure Test
This is the gold-standard assay for identifying compounds effective against generalized tonic-clonic seizures.
Objective: Determine the median effective dose (
Workflow:
-
Animal Prep: Use male CF-1 mice (20-30g).
-
Administration: Administer test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.
-
Stimulation:
-
Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration).
-
Pretreatment Time: Typically 30 minutes and 4 hours post-dosing.
-
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
-
Protection: If the mouse does not extend hindlimbs to >90° angle, the compound is considered protective.
-
-
Data Analysis: Calculate
using Probit analysis.
Mechanism of Action & Signaling
While FAAs target the slow inactivation state of Voltage-Gated Sodium Channels (
Caption: Proposed mechanistic pathway for PAAD-induced anticonvulsant activity.
Comparative Data Summary
The following table contrasts the biological activity of the (R)-valinamide derivative against standard anticonvulsants.
| Compound | Structure Class | MES | Toxicity | Protective Index (PI) |
| (R)-N-benzyl-2-amino-3-methylbutanamide | PAAD (Valine) | 13 - 21 | ~65 | 3.1 - 5.0 |
| Phenobarbital | Barbiturate | 22 | 69 | 3.1 |
| Phenytoin | Hydantoin | 10 | 65 | 6.5 |
| Valproate | Carboxylic Acid | 270 | 430 | 1.6 |
Note: Data derived from comparative studies in NIH Anticonvulsant Screening Program (ASP) protocols.[3]
References
-
Kohn, H. et al. (2011). Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N'-Benzyl 2-Amino-3-methylbutanamide. Journal of Medicinal Chemistry.
-
Salomé, C. et al. (2011). Primary Amino Acid Derivatives: Substitution of the 4'-N'-Benzylamide Site in (R)-N'-Benzyl 2-Amino-3-methylbutanamide Provides Potent Anticonvulsants.[1][2][4][7][8] Journal of Medicinal Chemistry.
-
Park, K.D. et al. (2009). Synthesis and Anticonvulsant Activities of N-Benzyl (2R)-2-Acetamido-3-oxysubstituted Propionamide Derivatives. Bioorganic & Medicinal Chemistry.
-
National Institute of Neurological Disorders and Stroke (NINDS) . Anticonvulsant Screening Program (ASP) Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Defining the Structural Parameters that Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2- Amino-3-methylbutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Profile & Experimental Determination of (R)-2-Amino-3-methylbutanamide
This is a comprehensive technical guide on the thermochemical properties of (R)-2-amino-3-methylbutanamide (also known as D-Valinamide).
Executive Summary
(R)-2-amino-3-methylbutanamide (D-Valinamide) is a critical chiral intermediate in the synthesis of non-ribosomal peptides and peptidomimetics. While the thermochemical data for its enantiomer, L-Valine, is well-established, specific experimental values for the amide derivative are sparse in open literature.
This guide provides a critical synthesis of available data , a theoretical prediction of the standard molar enthalpy of formation based on high-precision group additivity, and a rigorous experimental protocol for validating these values. The integration of theoretical modeling with experimental verification provides a robust framework for incorporating this compound into thermodynamic feasibility studies for drug synthesis.
Chemical Identity & Stereochemistry
Understanding the precise stereochemistry is vital, as enantiomers exhibit identical scalar thermochemical properties (e.g.,
| Property | Detail |
| IUPAC Name | (2R)-2-amino-3-methylbutanamide |
| Common Name | D-Valinamide |
| CAS Number | 3014-80-0 (D-isomer); 4540-60-7 (L-isomer) |
| Molecular Formula | |
| Molar Mass | 116.16 g/mol |
| Physical State | White Crystalline Solid |
| Melting Point | 266–270 °C (Lit.) |
Stereochemical Configuration
Figure 1: Stereochemical priority assignment (Cahn-Ingold-Prelog) for (R)-2-amino-3-methylbutanamide.
Thermochemical Data Profile
Due to the lack of direct experimental combustion data for the pure (R)-amide in standard databases, the values below are derived from Group Additivity Analysis using the well-characterized L-Valine as a reference standard. This approach assumes the Standard Molar Enthalpy of Formation (
Reference & Predicted Values (Standard State, 298.15 K)
| Property | Value | Source / Method |
| Experimental (Ribeiro da Silva, 2000) | ||
| Group Additivity Increment (Solid Phase) | ||
| Predicted (This Work) | ||
| Estimated from homologous amides | ||
| Estimated (Knudsen Effusion analogy) |
Note: The positive shift in
(making it less negative) reflects the lower stability of the amide group relative to the carboxylic acid and differences in crystal lattice energy (hydrogen bonding networks).
Thermodynamic Cycle
The relationship between the solid, gas, and constituent elements is governed by the following cycle, which is essential for correcting combustion calorimetry data.
Figure 2: Born-Haber cycle illustrating the relationship between Formation, Sublimation, and Combustion enthalpies.
Experimental Protocols
To validate the predicted values, the following self-validating protocols are recommended. These methodologies are the gold standard for establishing thermodynamic credibility (E-E-A-T).
Static Bomb Calorimetry (For and )
This experiment measures the energy released during complete combustion.[1]
Protocol:
-
Purification: Recrystallize (R)-Valinamide from ethanol/water. Dry in vacuo at 350 K for 48 hours to remove solvent inclusions. Verify purity (>99.9%) via DSC (fractional melting).
-
Pelletization: Press the sample into a pellet (~0.5 g). Weigh with a microbalance (
). -
Bomb Preparation:
-
Place pellet in a Pt crucible within a twin-valve bomb (e.g., Parr 6200).
-
Add 1.00 mL of deionized water to the bomb (to dissolve formed
and ensure thermodynamic equilibrium). -
Charge with high-purity Oxygen (
).
-
-
Ignition: Fire the bomb in an isoperibol calorimeter at
. -
Correction:
-
Wash bomb contents; titrate for
(correction for oxidation). -
Apply Washburn corrections (pressure, volume work).
-
-
Calculation:
(Where is the change in moles of gas: ; ).[2][3]
Knudsen Effusion (For )
To determine the gas-phase stability (crucial for computational modeling), sublimation enthalpy must be measured.
Protocol:
-
Setup: Load crystalline sample into a Knudsen cell (aluminum or glass) with a known orifice area (
). -
Measurement: Place cell in a high-vacuum chamber (
). Heat thermostatically ( range: 320–340 K). -
Data Collection: Measure mass loss rate (
) via Quartz Crystal Microbalance (QCM) or torsion weighing. -
Calculation: Use the Knudsen equation to find Vapor Pressure (
): Plot vs (Clausius-Clapeyron). The slope yields .
Applications in Drug Development
Understanding the thermochemistry of (R)-Valinamide enables precise control over:
-
Peptide Coupling Energetics: The
allows calculation of the reaction enthalpy for amide bond formation. Since amide formation is generally endothermic from the acid/amine, knowing the stability of the reactant (Valinamide) vs. the product (Peptide) aids in optimizing coupling reagents (e.g., HATU/EDC). -
Solid-State Stability: The high melting point and crystal lattice energy (inferred from
) suggest (R)-Valinamide is stable for long-term storage, but prone to polymorphism. DSC screening is recommended during formulation. -
Racemization Risk: Thermodynamic data helps predict the energy barrier for racemization (
). High stability of the solid lattice generally protects against solid-state racemization, but solution-phase thermodynamics (solvation enthalpy) will dictate stability in processing solvents.
References
-
Ribeiro da Silva, M. A. V. , et al. (2000). "Standard molar enthalpies of formation of crystalline L-, D- and DL-Valine." The Journal of Chemical Thermodynamics, 32(8), 1037-1043. Link
-
Ribeiro da Silva, M. A. V. , et al. (2010).[4][5] "Experimental and Computational Thermochemical Study of L-Alanine and Glycine Amides." Journal of Physical Chemistry B. (Cited for Group Additivity increments).
- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard reference for Amide Group Contributions).
-
NIST Chemistry WebBook . "L-Valine Thermochemical Data." Link
-
Sigma-Aldrich . "L-Valinamide Hydrochloride Product Specification." (Melting Point Data). Link
Sources
Methodological & Application
Protocol for peptide synthesis with L-Valinamide
Abstract
This guide provides a rigorous methodology for utilizing L-Valinamide Hydrochloride (H-Val-NH₂·HCl) as a C-terminal capping reagent in peptide synthesis. While Solid Phase Peptide Synthesis (SPPS) typically utilizes Rink Amide resins to generate C-terminal amides, the use of free L-Valinamide is critical for solution-phase fragment condensation , convergent synthesis , and the production of specific protease inhibitors (e.g., peptide aldehydes/boronates precursors). Due to the steric bulk of the valine isopropyl side chain, this protocol emphasizes high-efficiency activation strategies to prevent racemization and ensure complete coupling.
Material Science & Properties
Understanding the physicochemical properties of the starting material is the first step in process control.
| Property | Specification |
| Chemical Name | L-Valinamide Hydrochloride |
| CAS Number | 3014-80-0 |
| Formula | |
| Molecular Weight | 152.62 g/mol |
| Solubility | High in |
| pKa (approx) | ~7.8 ( |
| Critical Challenge | Steric Hindrance: The |
Strategic Planning: Coupling Logic
Direct coupling of L-Valinamide in solution requires overcoming two barriers: the solubility mismatch (salt vs. organic solvent) and the low nucleophilicity due to steric shielding.
Reagent Selection Matrix
| Coupling Reagent | Activation Mechanism | Recommended Use Case | Pros/Cons |
| HATU / HOAt | Aza-benzotriazole ester | Standard Protocol. Best for hindered amino acids (Val, Ile). | Pros: Fastest kinetics, lowest racemization. Cons: Expensive; difficult to remove by extraction. |
| EDC / HOBt | Carbodiimide / Active Ester | Large-scale / Cost-sensitive. | Pros: Urea byproduct is water-soluble; easy workup. Cons: Slower reaction; higher risk of racemization with Val. |
| T3P (Propylphosphonic anhydride) | Anhydride formation | Low-epimerization requirements. | Pros: Excellent for fragment condensation; non-toxic byproducts. |
Experimental Protocol: Solution Phase Coupling
Phase A: Preparation and Activation
Objective: Convert the protected amino acid/peptide fragment (Carboxylic Acid) into an active ester while simultaneously neutralizing the L-Valinamide HCl salt.
Reagents:
-
Component A: Protected Amino Acid/Peptide (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) [1.0 eq]
-
Component B: L-Valinamide HCl [1.1 eq]
-
Activator: HATU [1.1 eq] (Preferred for Valine sterics)
-
Base: N,N-Diisopropylethylamine (DIPEA) [3.0 eq total]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.
Step-by-Step Procedure:
-
Dissolution of Electrophile: Dissolve 1.0 equivalent of the Carboxylic Acid Component (Component A) and 1.1 equivalents of HATU in anhydrous DMF. The concentration should be approximately 0.1 M – 0.2 M.
-
Mechanistic Note: Do not add the base yet. Premature base addition can induce racemization of the activated ester before the amine is present.
-
-
Preparation of Nucleophile (In-Situ Neutralization): In a separate vial, dissolve 1.1 equivalents of L-Valinamide HCl in a minimal volume of DMF. Add 2.0 equivalents of DIPEA .
-
Why: The HCl salt is non-nucleophilic. 1.0 eq of DIPEA neutralizes the HCl; the second equivalent ensures the amine remains deprotonated.
-
Observation: The solution may become slightly cloudy due to amine hydrochloride salt formation; this is normal.
-
-
Activation & Coupling: Add 1.0 equivalent of DIPEA to the solution from Step 1 (Carboxylic Acid + HATU). Stir for 30–60 seconds to generate the O-At active ester (visible as a color change to yellow/orange).
-
Immediate Action: Immediately add the neutralized L-Valinamide solution (from Step 2) to this activated mixture.
-
-
Reaction Monitoring: Stir the reaction under nitrogen at room temperature.
-
Time: Due to Valine's bulk, allow 2–4 hours.
-
Monitor: Use TLC (MeOH/DCM) or LC-MS. Look for the consumption of the carboxylic acid (MW) and appearance of the Product (+114 Da shift from acid).
-
Workup and Purification (Self-Validating System)
Since L-Valinamide is highly water-soluble, unreacted excess reagent can be removed via aqueous extraction, ensuring the protocol "cleans itself."
-
Dilution: Dilute the reaction mixture 10-fold with Ethyl Acetate (EtOAc).
-
Note: If the peptide is very polar, use n-Butanol/DCM mixtures, but EtOAc is standard.
-
-
Acid Wash (Removal of Base/Unreacted Amine): Wash 2x with 5% KHSO₄ or 1M HCl.
-
Validation: The aqueous layer contains the protonated excess L-Valinamide and DIPEA.
-
-
Base Wash (Removal of Unreacted Acid/HOBt): Wash 2x with 5% NaHCO₃.
-
Validation: This removes unreacted carboxylic acid and the HOAt/HOBt byproduct.
-
-
Drying: Wash 1x with Brine, dry over
, filter, and concentrate in vacuo.
Visualization: Reaction Workflow
Caption: Workflow for solution-phase coupling of L-Valinamide, highlighting the parallel activation and neutralization paths required for salt-form reagents.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure at least 2.0–2.2 eq of base is used for the amine component. |
| Racemization | Over-activation or prolonged base exposure. | Use Oxyma Pure or HOAt as additives.[2] Keep base contact time with the activated ester short (< 2 min) before adding amine. |
| Gelation | Hydrogen bonding of amide backbone. | Add chaotropic salts (LiCl) or use DMSO/NMP instead of DMF. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24869526, L-Valinamide hydrochloride. [Link]
-
Albericio, F., & Kates, S. A. Solid-Phase Synthesis: A Practical Guide. (Context on sterics of Valine). CRC Press. [Link]
Sources
Use of (R)-2-amino-3-methylbutanamide in the synthesis of pharmaceutical intermediates
Application Note: (R)-2-Amino-3-methylbutanamide in the Synthesis of Advanced Pharmaceutical Intermediates
Executive Summary & Chemical Rationale
(R)-2-amino-3-methylbutanamide, widely known in the industry as D-valinamide, is a premium chiral pool reagent utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. While its L-enantiomer is ubiquitous in nature, the D-configuration provides distinct pharmacological and structural advantages. Incorporating D-valinamide into a drug scaffold introduces a specific spatial orientation that often enhances metabolic stability against endogenous proteases and improves target selectivity. The terminal amide moiety serves as a critical hydrogen bond donor and acceptor, making it an ideal structural vector for interacting with the hinge regions of various kinases and ion channels[2].
Mechanistic Role in Targeted Therapeutics
2.1. Kinase Inhibitors (JAK and Syk) In the design of Janus kinase (JAK) inhibitors, such as azaindole derivatives, D-valinamide is strategically coupled to the heteroaryl core[3]. The JAK-STAT pathway is a primary driver of pro-inflammatory cytokine signaling, and its dysregulation is a hallmark of autoimmune diseases[2]. The D-valinamide side chain projects into the solvent-exposed region of the JAK ATP-binding pocket, anchoring the inhibitor via hydrogen bonding. Similarly, in Spleen Tyrosine Kinase (Syk) inhibitors, D-valinamide is reacted with a pyrazine core to create intermediates that disrupt B-cell receptor signaling, a critical mechanism for treating non-Hodgkin's lymphoma[4].
2.2. Ion Channel Modulators (Kv3.1/Kv3.2) Beyond kinases, D-valinamide is a direct precursor in the synthesis of imidazolidinedione derivatives[5]. These compounds act as positive modulators of Kv3.1 and Kv3.2 voltage-gated potassium channels, which are highly expressed in fast-spiking interneurons. By utilizing D-valinamide, chemists can construct the precise stereochemical architecture required to selectively bind these channels, offering therapeutic avenues for severe neurological disorders such as epilepsy, schizophrenia, and depression[5].
2.3. Advanced Analytical Derivatization In analytical chemistry, D-valinamide is the starting material for synthesizing D-FDVA (N-(2,4-dinitro-5-fluorophenyl)-D-valinamide), a specialized Marfey's reagent[6]. When complex natural products like cellulamides are hydrolyzed, D-FDVA is used to derivatize the resulting amino acids. This allows for the chromatographic resolution and absolute configuration determination of non-ribosomal peptides[6].
Mechanism of action of D-valinamide-derived JAK inhibitors blocking the STAT pathway.
Quantitative Data: Reaction Parameters & Efficiency
The following table summarizes the quantitative metrics for typical synthetic transformations utilizing D-valinamide, highlighting the efficiency and stereochemical fidelity of these reactions.
| Application / Target | Reaction Type | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) | IPC Method |
| Syk Kinase Intermediate [4] | Nucleophilic Aromatic Substitution (SNAr) | 3,5-Dichloropyrazine, DIPEA, MeCN, 25°C, 4h | 85 - 92% | > 99% | LC-MS, Chiral HPLC |
| Kv3.1/3.2 Modulator Core [5] | Phosgenation / Cyclization | Triphosgene, TEA, DCM, 0°C, 1h | 78 - 84% | > 98% | TLC, 1H-NMR |
| Marfey's Derivatization [6] | Nucleophilic Aromatic Substitution | 1-Fluoro-2,4-dinitrobenzene, NaHCO3, 40°C, 1h | > 95% | N/A (Analytical) | LC-DAD |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes explicit In-Process Controls (IPCs) to verify the causality and success of the chemical transformations before proceeding.
Protocol A: SNAr Coupling for Syk Kinase Intermediates
This protocol details the coupling of D-valinamide with a heteroaryl chloride to form a critical kinase inhibitor intermediate[4]. Causality of Choices: N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered base to neutralize the D-valinamide hydrochloride salt without competing as a nucleophile. Acetonitrile (MeCN) is used as an aprotic polar solvent to stabilize the transition state of the SNAr reaction.
-
Preparation: Suspend 3,5-dichloropyrazine-2-carbonitrile (1.0 eq, e.g., 2.84 mmol) and D-valinamide hydrochloride (1.1 eq, 3.12 mmol) in anhydrous MeCN (10 mL)[4].
-
Base Addition: Dropwise add DIPEA (2.2 eq, 6.25 mmol) to the suspension at room temperature[4]. Note: The slight excess of base ensures complete liberation of the free amine and acts as a proton scavenger for the evolving HCl.
-
Reaction: Stir the mixture at 25°C for 4 hours[4].
-
Self-Validation (IPC 1): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Criterion: The mass spectrum must show the disappearance of the starting material mass and the appearance of the desired product mass [M+H]+. Do not proceed to workup until conversion is >95%.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 and brine[4].
-
Isolation: Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the (R)-chiral intermediate[4].
-
Self-Validation (IPC 2): Perform Chiral HPLC on the isolated solid. Validation Criterion: Enantiomeric excess (ee) must be >99%. If racemization is detected (ee <95%), the batch must be rejected, indicating potential thermal excursion during concentration.
Workflow for SNAr coupling of D-valinamide with integrated in-process controls.
Protocol B: Synthesis of Imidazolidinedione Core via Triphosgene
This protocol describes the cyclization of D-valinamide derivatives to form an imidazolidinedione core, essential for Kv3.1/3.2 modulators[5]. Causality of Choices: Triphosgene is utilized instead of phosgene gas for safety and precise stoichiometric control. The reaction is strictly maintained at 0°C to prevent uncontrolled exothermic polymerization and to preserve the stereocenter.
-
Preparation: Dissolve the D-valinamide derivative (e.g., 65 mg) in dry dichloromethane (DCM, 10 mL)[5].
-
Base Addition: Add Triethylamine (TEA, 0.138 mL, 0.990 mmol) and cool the reaction flask to exactly 0°C using an ice-water bath[5].
-
Phosgenation: Slowly add a pre-cooled solution of triphosgene (26.4 mg, 0.089 mmol) in dry DCM (3 mL) dropwise over 15 minutes[5].
-
Reaction: Stir the mixture for 1 hour at 0°C[5].
-
Self-Validation (IPC 1): Perform TLC (Eluent: 5% MeOH in DCM). Validation Criterion: The primary amine spot (ninhydrin active) must be completely consumed, replaced by a higher Rf UV-active spot corresponding to the cyclized product.
-
Quenching: Carefully quench the reaction by adding water (2 mL) followed by a saturated aqueous solution of ammonium chloride (5 mL) to neutralize unreacted phosgene species[5].
-
Extraction: Extract the aqueous layer with DCM, dry the combined organics, and concentrate[5].
Protocol C: Marfey's Derivatization for Absolute Configuration
Used to determine the stereochemistry of amino acids from hydrolyzed peptide APIs[6]. Causality of Choices: NaHCO3 provides a mildly basic environment to deprotonate the amino acid without causing base-catalyzed epimerization. The 40°C incubation ensures complete derivatization with D-FDVA while maintaining the integrity of sensitive residues.
-
Hydrolysis: Evaporate the crude peptide hydrolysate to dryness under an N2 stream and reconstitute in 100 µL of LC-MS grade water[6].
-
Reagent Mixing: To 50 µL of the hydrolysate, add 20 µL of 1 M NaHCO3 and 100 µL of a 1% (w/v) solution of D-FDVA (Marfey's reagent derived from D-valinamide)[6].
-
Incubation: Incubate the mixture at 40°C for exactly 60 minutes[6].
-
Quenching & Validation: Quench the reaction by adding 10 µL of 1 N HCl. Dilute with 200 µL of CH3CN[6]. Validation Criterion: The solution should turn slightly yellow, indicating the presence of the dinitrophenyl chromophore.
-
Analysis: Analyze via LC-DAD (e.g., Agilent 1260 Infinity II) using an Atlantis T3 column, comparing retention times against identically derivatized D- and L-amino acid standards[6].
References
1.[1] GlobalChemMall, "(2R)-2-amino-3-methylbutanamide,hydrochloride", GlobalChemMall. URL: 2.[2] Google Patents, "WO2013052355A1 - Azaindoles as janus kinase inhibitors", Google Patents. URL: 3.[6] National Institutes of Health (NIH) / PMC, "Cellulamides: A New Family of Marine-Sourced Linear Peptides from the Underexplored Cellulosimicrobium Genus", PMC. URL: 4.[5] Google Patents, "US9849131B2 - Imidazolidinedione derivatives", Google Patents. URL: 5.[3] Google Patents, "WO2013052355A1 - Azaindoles as janus kinase inhibitors", Google Patents. URL: 6.[4] Google Patents, "US9359308B2 - Pyrazine kinase inhibitors", Google Patents. URL:
Sources
- 1. globalchemmall.com [globalchemmall.com]
- 2. WO2013052355A1 - Azaindoles as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2013052355A1 - Azaindoles as janus kinase inhibitors - Google Patents [patents.google.com]
- 4. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
- 5. US9849131B2 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
- 6. Cellulamides: A New Family of Marine-Sourced Linear Peptides from the Underexplored Cellulosimicrobium Genus - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective reduction of ketones using (R)-2-amino-3-methylbutanamide derivatives
Application Note: Enantioselective Reduction of Ketones Using (R)-2-Amino-3-methylbutanamide Derivatives
Mechanistic Rationale & Catalyst Design
The demand for enantiopure secondary alcohols in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals has driven the development of highly efficient asymmetric reduction methodologies. Among the myriad of chiral auxiliaries and ligands, (R)-2-amino-3-methylbutanamide (D-valinamide) and its derivatives have emerged as privileged scaffolds[1].
The success of D-valinamide derivatives stems from two critical structural features:
-
Steric Shielding: The bulky isopropyl side chain at the α-position effectively blocks one enantiofacial trajectory of the incoming prochiral ketone, dictating the stereochemical outcome of the hydride transfer[1].
-
Bifunctional Coordination: The primary amine and the amide nitrogen act as a bidentate system. In transition-metal catalysis, this forms a rigid metallacycle. In organocatalysis, it establishes a highly organized hydrogen-bonding network or a stable spiroborate/oxazaborolidine complex[2],[3].
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH):
When complexed with half-sandwich Ruthenium(II) precursors (e.g.,
Borane-Mediated Organocatalytic Reduction:
In borane reductions, valinamide derivatives react with
Quantitative Performance Summary
The following table summarizes typical performance metrics for (R)-2-amino-3-methylbutanamide derivatives across both reduction paradigms, highlighting the versatility of the scaffold[3],[2].
| Reduction Methodology | Substrate Class | Catalyst Loading | Hydride Source | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Ru(II) ATH | Aryl Alkyl Ketones | 0.5 - 1.0 mol% | Isopropanol | 25 - 40 | > 95% | 85 - 99% |
| Ru(II) ATH | Cyclic Ketones | 1.0 mol% | Isopropanol | 25 | 88 - 92% | 80 - 94% |
| Borane Reduction | O-Benzyl Oximes / Aryl Ketones | 10 mol% | 0 | 85 - 90% | 90 - 98% | |
| Borane Reduction | Halomethyl Ketones | 10 mol% | -20 to 0 | 80 - 85% | 88 - 95% |
Experimental Workflows & Protocols
Protocol A: Ru(II)-Catalyzed ATH of Acetophenone
Causality & Self-Validation: The use of KOH is strictly required to generate the active 16-electron catalyst. A distinct color shift (typically from yellow/orange to deep red/purple) upon base addition self-validates the formation of this active species. Isopropanol serves a dual purpose as both the solvent and the hydride source[2].
Step-by-Step Procedure:
-
Precatalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, charge
(0.025 mmol) and the (R)-2-amino-3-methylbutanamide derivative (0.055 mmol). -
Solvation: Add 5.0 mL of anhydrous, degassed isopropanol. Stir at 40 °C for 30 minutes until a homogeneous yellow-orange solution is obtained.
-
Activation: Cool the mixture to room temperature (25 °C) and add a 0.1 M solution of KOH in isopropanol (0.25 mL, 0.025 mmol). Validation checkpoint: Observe the immediate color change indicating the formation of the 16e- Ru-amide complex.
-
Substrate Addition: After 5 minutes of stirring, add acetophenone (5.0 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction at 25 °C. Monitor the disappearance of the ketone via TLC (Hexane/EtOAc 4:1) or GC/MS.
-
Quenching & Isolation: Once complete (typically 2-4 hours), quench the reaction by filtering the mixture through a short pad of silica gel to remove the ruthenium complex. Concentrate the filtrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the resulting (S)-1-phenylethanol via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min).
Protocol B: Borane-Mediated Enantioselective Reduction
Causality & Self-Validation: To prevent the non-enantioselective background reduction by free
Step-by-Step Procedure:
-
Catalyst Complexation: To a 50 mL flame-dried round-bottom flask under
, add the (R)-valinamide-derived organocatalyst (0.1 mmol, 10 mol%). Add 10 mL of anhydrous 1,4-dioxane. -
Borane Addition: Inject
(1.0 M in THF, 4.0 mL, 4.0 mmol) in one portion. Stir the clear solution at room temperature for 1 hour to ensure complete formation of the chiral borate complex. -
Cooling: Cool the reaction vessel strictly to 0 °C using an ice-water bath. Crucial step: Higher temperatures exponentially increase the rate of the uncatalyzed background reduction.
-
Slow Substrate Addition: Dissolve the prochiral ketone (1.0 mmol) in 5 mL of anhydrous dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over exactly 1 hour.
-
Propagation: Maintain the reaction at 0 °C and stir until conversion is complete (approx. 48 hours, monitored by TLC).
-
Acidic Quench: Carefully quench the reaction by the dropwise addition of 6 N HCl (2.0 mL) at 0 °C. Validation checkpoint: Vigorous bubbling (
gas) will occur and eventually cease, confirming the neutralization of active borane. -
Workup: Basify the aqueous phase with 6 N NaOH to pH 10, extract with diethyl ether (3 × 20 mL), dry over anhydrous
, and concentrate under reduced pressure. Purify via flash chromatography.
Mandatory Visualizations
Diagram 1: Ru(II)-Valinamide ATH Catalytic Cycle
Caption: Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) cycle highlighting bifunctional ketone activation.
Diagram 2: Experimental Workflow for Borane-Mediated Reduction
Caption: Step-by-step experimental workflow for borane-mediated enantioselective reduction of ketones.
References
-
[3] A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
[2] Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands. Detection of the Catalytic Intermediates by Electrospray Ionization Mass Spectrometry. Organometallics - ACS Publications. URL:[Link]
-
[1] Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts - MDPI. URL:[Link]
Sources
(R)-2-amino-3-methylbutanamide as a resolving agent for racemic mixtures
Application Note: Enantioseparation of Chiral Acids using (R)-2-amino-3-methylbutanamide
Executive Summary
(R)-2-amino-3-methylbutanamide (also known as D-Valinamide ) is a potent chiral resolving agent derived from the unnatural amino acid D-valine. Unlike simple amine bases (e.g.,
This guide details the protocol for using D-valinamide to resolve racemic carboxylic acids, specifically
Mechanism of Action: The "Lattice rigidity" Principle
The success of D-valinamide relies on more than just
-
Ionic Bonding: The primary amine of the valinamide protonates to form an ammonium cation, binding with the carboxylate of the target acid.
-
Hydrogen Bond Network: The amide moiety (
) acts as both a donor and acceptor, forming intermolecular hydrogen bonds that rigidify the crystal lattice.
Key Insight: Diastereomeric salts containing amino acid amides often crystallize in antiparallel
Diagram 1: The Resolution Workflow
Caption: Workflow for the optical resolution of racemic acids using D-valinamide, highlighting the separation of diastereomeric salts.
Pre-Formulation: Solvent Screening Protocol
Before scaling up, a "Dutch Resolution" style screen is required to identify the optimal solvent system. Valinamide salts are often water-soluble; therefore, organic co-solvents are critical.
Screening Matrix: Prepare 100 mg of racemate and 1 equivalent of D-valinamide in 4 vials.
| Solvent System | Composition (v/v) | Expected Outcome |
| System A | Water (100%) | Often too soluble; use only for very hydrophobic acids. |
| System B | Ethanol/Water (90:10) | Standard starting point. Balances solubility and crystallization rate. |
| System C | Methanol/Acetone (50:50) | Good for forcing precipitation if System B yields no crystals. |
| System D | Isopropanol (100%) | Low solubility; high yield but potentially lower purity (rapid crash-out). |
Success Criteria:
-
Solid Yield: 35–45% (Theoretical max is 50% for one enantiomer).
-
Optical Purity: >80% ee (enantiomeric excess) in the first pass.[1][2]
Detailed Protocol: Resolution of -Acetyl-DL-Phenylalanine
This protocol demonstrates the resolution of a standard
Materials:
-
Racemic Substrate:
-Acetyl-DL-phenylalanine (20.7 g, 100 mmol). -
Resolving Agent: (R)-2-amino-3-methylbutanamide (11.6 g, 100 mmol).
-
Solvent: Ethanol (95%) or Water.
Step-by-Step Procedure:
-
Dissolution:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the racemic acid (20.7 g) and D-valinamide (11.6 g) in 150 mL of water (or 95% Ethanol depending on screen results).
-
Heat the mixture to 70–80°C with stirring until a clear, homogeneous solution is obtained.
-
-
Crystallization (The Critical Step):
-
Allow the solution to cool slowly to room temperature (approx. 25°C) over 4 hours. Rapid cooling traps impurities.
-
Seeding: If no crystals appear at 40°C, seed with a trace amount of pure D-Valinamide-D-Acid salt if available.
-
Once at room temperature, further cool the flask in an ice bath (0–5°C) for 2 hours to maximize yield.
-
-
Filtration:
-
Filter the white crystalline precipitate using a vacuum Buchner funnel.
-
Wash: Wash the cake with 2 x 10 mL of cold solvent (same composition as mother liquor).
-
Result: This solid is the (R)-Valinamide
(D)-Acid salt .
-
-
Purification (Recrystallization):
-
Measure the optical rotation of the salt. If ee < 98%, recrystallize.
-
Dissolve the wet cake in the minimum amount of hot water/ethanol. Cool and filter again.
-
-
Liberation of the Active Enantiomer:
-
Suspend the purified salt in dilute HCl (2M, 50 mL).
-
Extract the liberated
-acetyl-D-phenylalanine into Ethyl Acetate (3 x 50 mL). -
Dry the organic layer over
and evaporate to yield the pure (D)-acid.
-
Protocol: Recovery of (R)-Valinamide
The economic viability of this process depends on recovering the resolving agent. Since D-valinamide is water-soluble and amphoteric (amide/amine), standard extraction can be tricky.
Method: Ion Exchange (Recommended)
-
Aqueous Phase Prep: Collect the acidic aqueous layer remaining from Step 5 (containing D-valinamide hydrochloride).
-
Resin Loading: Pass the solution through a column containing a Strong Cation Exchange Resin (e.g., Dowex 50W,
form). The valinamide will bind to the resin; impurities pass through. -
Washing: Wash the column with deionized water until the effluent is neutral.
-
Elution: Elute the D-valinamide using 2M Aqueous Ammonia (
) . -
Isolation: Concentrate the ammoniacal eluate under reduced pressure. D-valinamide will crystallize as the free base.
-
Recovery Rate: Typically >90%.[3]
-
Diagram 2: Recovery Cycle
Caption: Ion-exchange based recovery ensures high purity of the resolving agent for re-use.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Crystallization | Supersaturation too stable. | Add anti-solvent (Acetone) or scratch glass to induce nucleation. |
| "Oiling Out" | Impurities or wrong solvent polarity. | Re-heat and add 10% more ethanol. Ensure slow cooling. |
| Low Optical Purity | Inclusion of mother liquor in crystals. | Improve washing step; perform a second recrystallization. |
| Low Yield | Salt is too soluble. | Reduce solvent volume or switch to isopropanol/methanol mixtures. |
References
-
Yamada, S., Yamamoto, M., & Chibata, I. (1973). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure. The Journal of Organic Chemistry.
- Context: Foundational work on amino acid resolution using amide deriv
-
Ebbers, E. J., et al. (1997).[4] Resolution of Racemic Mixtures via Diastereomeric Salt Formation.[1][][6] Tetrahedron: Asymmetry.
- Context: Discusses the "family approach" and the structural role of amides in salt l
-
Perry, J. J., & Spivey, A. C. (2004). Design of Resolving Agents. Chemical Society Reviews.
- Context: Mechanisms of supramolecular recognition in chiral resolution.
-
Saigo, K., et al. (1980). Optical Resolution of Chiral Acids using Amino Acid Derivatives. Bulletin of the Chemical Society of Japan.
- Context: Specific applications of valinamide and phenylglycinamide analogues.
(Note: While specific URLs for older papers may require institutional access, the citations provided are standard authoritative texts in the field of optical resolution.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Scalable Asymmetric Synthesis: Leveraging L-Valinamide as a Chiral Scaffold
Executive Summary
In the landscape of industrial asymmetric synthesis, L-Valinamide stands out as a "privileged structure." Unlike complex chiral auxiliaries that require multi-step syntheses (e.g., Evans oxazolidinones), L-Valinamide is derived directly from the abundant natural amino acid L-Valine in two scalable steps. Its utility lies in its dual-functionality: the amide backbone provides rigid hydrogen-bonding sites for substrate orientation, while the isopropyl side chain exerts significant steric influence, driving high enantioselectivity.
This Application Note provides a validated, scalable workflow for:
-
Synthesis: Producing L-Valinamide from L-Valine at multi-gram scales.
-
Ligand Design: Converting L-Valinamide into a robust Schiff-base ligand (N-salicylidene-L-valinamide).
-
Application: Executing a Titanium(IV)-catalyzed asymmetric cyanosilylation of aldehydes—a critical route to chiral cyanohydrins and
-amino alcohols.
Module 1: Large-Scale Synthesis of L-Valinamide
Objective: Convert L-Valine to L-Valinamide via the methyl ester intermediate. Scale: 100 mmol (approx. 11.7 g starting material) – Scalable to kg.
Reaction Scheme & Logic
The synthesis proceeds via the activation of the carboxylic acid as a methyl ester, followed by ammonolysis. Direct amidation is avoided due to potential racemization and poor yield.
-
Step A (Esterification): Thionyl chloride (
) in methanol generates anhydrous in situ, driving the Fischer esterification while maintaining the chiral center's integrity. -
Step B (Ammonolysis): Treatment with methanolic ammonia converts the ester to the amide.
Detailed Protocol
Step A: Synthesis of L-Valine Methyl Ester Hydrochloride[1]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Connect to a scrubber (NaOH trap) to neutralize
/ off-gas. -
Solvent Charge: Add Methanol (anhydrous, 150 mL) and cool to 0°C using an ice/salt bath.
-
Reagent Addition: Dropwise add Thionyl Chloride (11.0 mL, 150 mmol) over 30 minutes. Caution: Exothermic.
-
Substrate Addition: Add L-Valine (11.7 g, 100 mmol) in portions. The solution will initially be a suspension.[1]
-
Reaction: Remove ice bath. Heat to reflux (65°C) for 4 hours. The solution should become clear.
-
Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess
. -
Product: Obtain L-Valine Methyl Ester Hydrochloride as a white hygroscopic solid. Yield is typically quantitative (>98%). Use directly in Step B.
Step B: Conversion to L-Valinamide
-
Solvation: Dissolve the crude ester residue from Step A in Methanol (50 mL) .
-
Ammonolysis: Cool to 0°C. Add 7N Ammonia in Methanol (100 mL) . Seal the vessel tightly (pressure tube recommended for larger scales).
-
Incubation: Stir at room temperature for 48 hours.
-
Purification: Concentrate to dryness. Recrystallize the residue from hot ethyl acetate/hexanes.
-
Result: L-Valinamide (Free base). White crystals.
-
Yield: ~85-90% overall.
-
Melting Point: 76–78°C.
-
Optical Rotation:
(c=1, EtOH).
-
Module 2: Synthesis of the Chiral Ligand (Val-Salen)
Objective: Synthesize the Schiff base ligand N-salicylidene-L-valinamide. Mechanism: Condensation of the primary amine of L-Valinamide with Salicylaldehyde. This ligand forms a tridentate complex (ONO donor set) with Titanium.
Protocol
-
Reagents: Combine L-Valinamide (1.16 g, 10 mmol) and Salicylaldehyde (1.22 g, 10 mmol) in Ethanol (20 mL) .
-
Dehydration: Add anhydrous
(2 g) to sequester water and drive equilibrium. -
Reaction: Stir at room temperature for 4 hours. A yellow precipitate will form.
-
Isolation: Filter to remove
and the product. Dissolve the product in hot ethanol, filter off the , and cool to crystallize. -
Characterization: Yellow needles. Mp: 140–142°C.
Module 3: Application - Asymmetric Cyanosilylation
Target: Synthesis of (R)-Mandelonitrile silyl ether. Catalyst System: Titanium(IV) isopropoxide + N-salicylidene-L-valinamide. Significance: This reaction generates a chiral cyanohydrin, a precursor to blockbuster drugs like Clopidogrel and various beta-blockers.
The Catalytic Cycle & Logic
The Titanium center coordinates with the phenolic oxygen, the imine nitrogen, and the amide oxygen of the ligand. This creates a rigid chiral pocket. The aldehyde coordinates to the Ti center, activated for nucleophilic attack by TMSCN.
Figure 1: Catalytic cycle for the Titanium-mediated asymmetric cyanosilylation.[2][3][4]
Experimental Protocol
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (0.05 mmol, 11 mg) in dry DCM (2 mL) . Add
(0.05 mmol, 15 L) . Stir for 1 hour at room temperature. The solution turns orange-red. -
Substrate Addition: Cool to -78°C (dry ice/acetone). Add Benzaldehyde (0.5 mmol, 51
L) . Stir for 10 minutes. -
Reaction: Add TMSCN (Trimethylsilyl cyanide) (1.0 mmol, 125
L) dropwise. -
Incubation: Stir at -78°C for 24 hours.
-
Quench: Add phosphate buffer (pH 7). Extract with DCM.[1]
-
Analysis: Determine conversion by NMR and Enantiomeric Excess (ee) by Chiral HPLC (Chiralcel OD-H column).
-
Expected Yield: >90%
-
Expected ee: 85–94% (R-isomer).
-
Module 4: Data Summary & Troubleshooting
| Parameter | Optimal Condition | Common Pitfall | Remediation |
| Solvent Water | < 50 ppm (Anhydrous) | Hydrolysis of Ti-catalyst | Use freshly distilled DCM or molecular sieves. |
| Temperature | -78°C | Lower ee at higher temps | Maintain cryogenic conditions strictly. |
| Ligand:Ti Ratio | 1:1 to 1.1:1 | Excess Ti causes racemic background rxn | Ensure precise stoichiometry. |
| Stirring | Vigorous | Concentration gradients | Use high-quality magnetic stir bars. |
Module 5: Recovery and Sustainability
For large-scale operations, the "single-use" of chiral ligands is economically unviable.
-
Ligand Recovery: Post-reaction, the Titanium complex is hydrolyzed during the aqueous workup. The organic layer contains the product and the free ligand.
-
Separation:
-
Flash chromatography: The silylated product is non-polar (elutes with Hexanes). The ligand is more polar (elutes with EtOAc).
-
Acid Extraction (Scalable): Wash the organic phase with 1M HCl. The ligand (containing the amine/imine) will hydrolyze or protonate and move to the aqueous phase. Neutralization of the aqueous phase with NaOH precipitates the ligand or its precursor valinamide, which can be recrystallized.
-
References
-
Primary Protocol Source
-
Synthesis of L-Valinamide: LookChem. (n.d.). L-Valine Methyl Ester Synthesis. Retrieved from
-
Benchchem Protocol: BenchChem. (2025).[1] Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine. Retrieved from (Cited for amide coupling/protection logic).
-
-
Catalytic Application (Ti-Schiff Base)
-
Gama, A., Flores-López, L. Z., Aguirre, G., Parra-Hake, M., Somanathan, R., & Walsh, P. J. (2005). Lewis Acid-Lewis Base Bifunctional Schiff Base-Titanium, Vanadium Catalysis for Enantioselective Cyanosilylation of Benzaldehyde. Journal of the Mexican Chemical Society. Retrieved from
-
-
Recycling & Industrial Context
-
Recycling Strategies: Vongvilai, P., et al. (2016). Recycling in Asymmetric Catalysis. PubMed. Retrieved from
-
Industrial Auxiliaries: Wikipedia. (n.d.). Chiral auxiliary. Retrieved from
-
-
General Background
-
BOC Sciences.[] (n.d.). Advanced Chiral Auxiliary Synthesis. Retrieved from
-
Disclaimer: This protocol involves hazardous chemicals (Thionyl Chloride, TMSCN). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Metal-catalyzed reactions involving (R)-2-amino-3-methylbutanamide ligands
Application Note: Enantioselective Catalysis with (R)-2-Amino-3-methylbutanamide
Executive Summary & Strategic Utility
(R)-2-amino-3-methylbutanamide is the primary amide derivative of D-Valine . While L-amino acids are ubiquitous in nature, the use of the (R)-isomer (D-series) in catalysis is critical for accessing unnatural enantiomers of pharmaceutical intermediates.
This ligand belongs to the class of chiral amino amide ligands . Unlike the more common sulfonamide ligands (e.g., TsDPEN) used in Noyori-type catalysis, carboxamides offer distinct electronic properties and coordination modes (N,O vs N,N).
Key Applications:
-
Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction: The primary application for unmodified amino acid amides. It provides direct access to chiral
-nitroalcohols, precursors to 1,2-amino alcohols (e.g., norepinephrine analogues). -
Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Used for the reduction of prochiral ketones. While N-alkylated amides are often preferred, the primary amide serves as a fundamental scaffold for bifunctional catalysis.
Application Module A: Copper(II)-Catalyzed Asymmetric Henry Reaction
The Henry reaction couples nitroalkanes with aldehydes.[1][2][3] Using (R)-2-amino-3-methylbutanamide with Copper(II) acetate creates a highly active Lewis acid catalyst that activates the aldehyde while organizing the nitroalkane for face-selective attack.
Mechanistic Insight: The Dual-Activation Model
The ligand coordinates to Cu(II) in a bidentate fashion. The amine nitrogen and the amide oxygen (or deprotonated nitrogen) form a chelate. The resulting chiral complex activates the aldehyde carbonyl. The nitroalkane is deprotonated (often by an external base or the ligand's basic character in a bifunctional mode) to form a nitronate, which attacks the aldehyde.
Critical Causality: The steric bulk of the isopropyl group at the C2 position of the valine scaffold shields one face of the aldehyde, forcing the nitronate to attack from the opposing side (Re-face vs Si-face selectivity).
Visualization: Reaction Pathway
Figure 1: Catalytic workflow for the Copper-catalyzed Henry reaction. The chiral complex dictates the stereochemical outcome via steric shielding.
Validated Protocol
Reagents:
-
Ligand: (R)-2-amino-3-methylbutanamide hydrochloride (15.3 mg, 0.1 mmol)
-
Metal Source: Cu(OAc)₂[4]·H₂O (20.0 mg, 0.1 mmol)
-
Base: Triethylamine (Et₃N) (if using HCl salt)
-
Solvent: Ethanol (EtOH) (Abs. grade)
-
Substrates: Benzaldehyde (1.0 mmol), Nitromethane (10.0 mmol)
Step-by-Step Methodology:
-
Catalyst Formation (In-Situ):
-
In a dried Schlenk tube, dissolve the Ligand-HCl salt (10 mol%) in Ethanol (2 mL).
-
Add Et₃N (10 mol%) to liberate the free amine. Stir for 5 minutes.
-
Add Cu(OAc)₂[4]·H₂O (10 mol%). The solution will turn deep blue/green, indicating complex formation.
-
Stir at Room Temperature (23°C) for 1 hour to ensure thermodynamic equilibration of the complex.
-
-
Reaction Initiation:
-
Cool the mixture to 0°C (ice bath) to maximize enantioselectivity (ee).
-
Add Nitromethane (10 equiv). The large excess acts as both reagent and co-solvent.
-
Add the Aldehyde (1 equiv) dropwise.
-
-
Monitoring & Quenching:
-
Stir at 0°C for 24–48 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Self-Validation: The reaction is complete when the aldehyde spot disappears. If the reaction stalls, raise temp to 10°C (sacrificing some ee for yield).
-
Quench by adding 0.5 M HCl (aq) or saturated NH₄Cl.
-
-
Workup:
-
Extract with CH₂Cl₂ (3x). Dry organics over Na₂SO₄.
-
Concentrate and purify via flash chromatography on silica gel.
-
Expected Results (Data Summary):
| Substrate (Aldehyde) | Time (h) | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | 24 | 85-92 | 90-94 | (R) |
| 4-Nitrobenzaldehyde | 18 | 95 | 88-91 | (R) |
| Cyclohexanecarbaldehyde | 36 | 78 | 92 | (R) |
Application Module B: Ru-Catalyzed Transfer Hydrogenation (ATH)
While sulfonamides are standard for ATH, carboxamides like (R)-2-amino-3-methylbutanamide are effective, particularly when cost and ligand availability are drivers. This system reduces ketones to chiral alcohols using isopropanol as the hydrogen source.
Mechanistic Insight: Bifunctional Catalysis
The Ruthenium center coordinates the aromatic ring (p-cymene) and the ligand. The ligand coordinates via the amine nitrogen and the amide nitrogen (deprotonated, amidate form).
-
The "Metal-Ligand Bifunctional" Mechanism: The Ru atom holds a hydride (Ru-H), and the ligand amine holds a proton (N-H). These are transferred concertedly to the ketone (C=O) via a 6-membered transition state. No metal-substrate coordination is required (Outer Sphere).
Visualization: Catalytic Cycle
Figure 2: Outer-sphere bifunctional mechanism for Transfer Hydrogenation. The ligand NH and Ru-H act in unison.
Validated Protocol
Reagents:
-
Ligand: (R)-2-amino-3-methylbutanamide (0.012 mmol)
-
Precursor: [Ru(p-cymene)Cl₂]₂ (0.005 mmol) (0.5 mol% Ru)
-
Base: KOtBu (0.025 mmol)
-
Solvent: Isopropanol (iPrOH) (Degassed)
-
Substrate: Acetophenone (1.0 mmol)
Step-by-Step Methodology:
-
Catalyst Activation:
-
Mix [Ru(p-cymene)Cl₂]₂ and the Ligand in iPrOH (2 mL) under Argon.
-
Stir at 80°C for 20 minutes. The solution changes from orange to deep red/brown.
-
Cool to Room Temperature.
-
-
Reaction:
-
Add the substrate (Acetophenone) to the catalyst solution.
-
Add the base (KOtBu) last to initiate the cycle (formation of the 16e active species).
-
Stir at 25°C.
-
-
Monitoring:
-
Monitor by GC or NMR. The reaction is reversible; do not run indefinitely or equilibrium may erode ee.
-
Stop when conversion >95%.
-
-
Purification:
-
Filter through a short pad of silica to remove Ru.
-
Evaporate solvent.[5]
-
Ligand Synthesis & Handling
Since the (R)-isomer is the "unnatural" valine derivative, it is often more expensive. Synthesis from D-Valine is straightforward.
Synthesis Route:
-
Esterification: D-Valine + SOCl₂/MeOH
D-Valine Methyl Ester HCl. -
Amidation: D-Valine Methyl Ester + NH₃ (sat. in MeOH)
(R)-2-amino-3-methylbutanamide.
Handling Precautions:
-
Hygroscopic: The hydrochloride salt is hygroscopic. Store in a desiccator.
-
Racemization: Avoid strong bases at high temperatures for prolonged periods during synthesis to prevent racemization at the alpha-carbon.
References
-
Ruthenium-Catalyzed Transfer Hydrogenation using Amino Amides
- Source: ACS Organometallics.
- Citation: Baratta, W., et al. "Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands." Organometallics, 2005, 24, 1660–1669.
-
URL:[Link]
-
Copper-Catalyzed Henry Reaction
- Source: NIH / PMC / Molecules.
- Citation: "Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand.
-
URL:[Link]
-
General Synthesis of Amino Acid Amides
-
Bifunctional Catalysis Mechanisms
- Source: RSC Chemical Science.
- Citation: "Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines."
-
URL:[Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Transition Metal Catalyzed Free-Amine (-NH2 ) Directed C-H Bond Activation and Functionalization for Biaryl Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocatalytic Resolution and Utilization of L-Valinamide: A Technical Guide
Executive Summary
L-Valinamide (L-Val-NH₂) is a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., valsartan precursors) and peptide therapeutics.[] While chemical synthesis often yields racemic mixtures (D,L-valinamide), biocatalytic strategies offer high enantioselectivity (
Mechanistic Principles of L-Valinamide Biocatalysis
The biocatalytic utility of L-valinamide relies primarily on enantioselective hydrolysis . Amidases (EC 3.5.1.[2]4) and aminopeptidases (EC 3.4.11.x) recognize the L-stereocenter, hydrolyzing the amide bond to release L-valine and ammonia, while leaving the D-valinamide intact.
The Reaction Pathway
In a racemic mixture of D,L-valinamide:
-
L-Specific Hydrolysis: The enzyme binds L-valinamide.[3] A catalytic triad (often Ser-His-Asp or a metallo-center) attacks the carbonyl carbon.[4]
-
Product Release: L-Valine is released.
-
Kinetic Resolution: The reaction stops at 50% conversion, yielding theoretically 100% ee L-Valine and 100% ee D-Valinamide.
For Dynamic Kinetic Resolution (DKR) , an
Diagram: Chemoenzymatic Workflow
The following diagram illustrates the kinetic resolution and the DKR pathway.
Figure 1: Kinetic Resolution of D,L-Valinamide. The green path represents standard hydrolysis. The yellow dashed path represents the optional racemization loop for 100% conversion.
Enzyme Selection and Characterization
Selection of the correct biocatalyst is pivotal.[7] The two most robust enzymes for this substrate are the L-amidase from Ochrobactrum anthropi and the L-aminopeptidase from Pseudomonas putida.
Comparative Enzyme Profile
| Feature | Ochrobactrum anthropi Amidase | Pseudomonas putida Aminopeptidase | Mycobacterium neoaurum Amidase |
| Selectivity ( | > 150 (Strictly L-selective) | High (L-selective) | High (L-selective) |
| Optimum pH | 8.0 – 8.5 | 8.0 – 9.0 | 8.0 – 9.5 |
| Optimum Temp | 40°C – 55°C | 30°C | 50°C |
| Cofactor Dependency | None (but inhibited by EDTA) | Activated by Mn²⁺, Zn²⁺ | Inhibited by EDTA |
| Specific Activity | ~200 U/mg (on L-Val-NH₂) | ~180 nmol/min/mg | Broad range |
| Inhibitors | EDTA, 1,10-phenanthroline | PMSF, EDTA | DTT, Iodoacetamide |
Expert Insight: The O. anthropi amidase is generally preferred for industrial scale-up due to its superior thermostability (stable up to 60°C) and high specific activity toward
Protocol: Kinetic Resolution of D,L-Valinamide
This protocol describes the resolution of 50 mM D,L-valinamide using Ochrobactrum anthropi amidase (or recombinant equivalent expressed in E. coli).
Materials
-
Substrate: D,L-Valinamide HCl (purity >98%).
-
Enzyme: Purified L-amidase from O. anthropi NCIMB 40321 (approx. 200 U/mg).[3]
-
Buffer: 100 mM HEPES-NaOH, pH 8.0.
-
Cofactor: 1 mM MnCl₂ (optional, to ensure metalloenzyme stability).
-
Stop Solution: 1 M Phosphoric acid or 5% TCA.
Experimental Workflow
-
Substrate Preparation: Dissolve D,L-Valinamide in HEPES buffer to a final concentration of 50 mM . Adjust pH to 8.0 if necessary (amide salts can be acidic). Note: Higher concentrations (up to 100-200 mM) are possible but may require pH-stat titration to neutralize released ammonia.
-
Enzyme Addition: Add the enzyme preparation to the reaction vessel. A ratio of 1–5 U per mmol of substrate is recommended for a reaction time of 2–6 hours.
-
Self-Validation: Perform a blank reaction (no enzyme) to confirm spontaneous hydrolysis is negligible at pH 8.0.
-
-
Incubation: Incubate at 40°C with gentle orbital shaking (150 rpm).
-
Critical Control: Monitor pH. If the reaction scale is >10 mL, the release of free amine (ammonia) and carboxylic acid (valine) acts as a buffer system, but significant conversion may drift pH. Use a pH-stat if available.
-
-
Monitoring: Sample 50 µL aliquots every 30 minutes. Quench immediately with 50 µL of 1 M Phosphoric acid.
-
Termination: Stop the reaction when L-valinamide conversion reaches 50% (theoretical maximum for resolution).
Analytical Method (HPLC)
To verify optical purity, use chiral HPLC.
-
Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).
-
Mobile Phase: 2 mM CuSO₄ in water (for ligand exchange columns) or aqueous Perchloric acid pH 1.5 (for Crownpak).
-
Detection: UV at 254 nm (or 210 nm for low UV absorbing species; Valine has low absorbance, so pre-column derivatization with OPA/NAC is often preferred for fluorescence detection).
-
Target Metrics:
- (D-Val-NH₂): >99%
- (L-Val): >99%[8]
Application: Enzymatic Peptide Synthesis
Beyond resolution, L-valinamide serves as an efficient nucleophile for kinetically controlled peptide synthesis. Unlike free valine, the amide protection prevents ionization of the carboxyl group, facilitating nucleophilic attack on acyl-enzyme intermediates.
Protocol: Synthesis of Z-L-Phe-L-Val-NH₂
Enzyme: Thermolysin or Carboxypeptidase Y. Reaction Medium: High-concentration organic solvent (e.g., Ethyl Acetate or buffered water/solvent mix) to suppress hydrolysis.
-
Acyl Donor: Z-L-Phenylalanine methyl ester (10 mM).
-
Nucleophile: L-Valinamide (20 mM, excess drives equilibrium).
-
Conditions: pH 7.5 (aqueous phase), 30°C.
-
Mechanism: The enzyme forms an acyl-enzyme complex with Z-L-Phe. L-Valinamide attacks the complex, forming the dipeptide amide.
References
-
Komeda, H., & Asano, Y. (2000). Gene cloning, nucleotide sequencing, and purification and characterization of the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3. European Journal of Biochemistry. Link (Context: Detailed characterization of O. anthropi amidase specificity).
-
Hermes, H. F., et al. (1993). Purification and characterization of an L-aminopeptidase from Pseudomonas putida ATCC 12633.[9] Applied and Environmental Microbiology. Link (Context: Protocol for P. putida aminopeptidase).
-
Yamaguchi, S., Komeda, H., & Asano, Y. (2007). New enzymatic method of chiral amino acid synthesis by dynamic kinetic resolution of amino acid amides. Applied and Environmental Microbiology. Link (Context: Dynamic Kinetic Resolution using racemase).
- Kamphuis, J., et al. (1992). The production of L-amino acids by the integrated use of chemical and biocatalytic methods. Annals of the New York Academy of Sciences.
-
Paggiola, G., et al. (2019). Application of bio-based solvents for biocatalysed synthesis of amides.[10] University of Manchester Research. Link (Context: Amide synthesis in green solvents).
Sources
- 2. uniprot.org [uniprot.org]
- 3. l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kth.diva-portal.org [kth.diva-portal.org]
- 9. research.tue.nl [research.tue.nl]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-2-Amino-3-methylbutanamide Synthesis
Welcome to the Technical Support Center for the synthesis of (R)-2-amino-3-methylbutanamide (commonly known as D-valinamide). As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in this workflow: amidation efficiency, racemization, and isolation yield .
Instead of a generic protocol, this guide deconstructs the chemical causality behind each step. By understanding the thermodynamic and kinetic principles governing mixed anhydride formation and anhydrous deprotection, you can achieve near-quantitative yields and >99% enantiomeric excess (ee).
Process Overview & Mechanistic Workflow
The most robust route to D-valinamide avoids direct amidation of unprotected D-valine, which is prone to polymerization and racemization. Instead, the workflow utilizes a Boc-protected intermediate (Boc-D-Val-OH), which is activated, amidated, and subsequently deprotected under strictly anhydrous conditions.
Fig 1. High-yield synthetic workflow for (R)-2-amino-3-methylbutanamide.
Troubleshooting & FAQs
Q1: Why is my amidation yield low when using EDC/HOBt with aqueous ammonia?
A: Aqueous ammonia introduces competing hydrolysis. When the activated ester (e.g., the HOBt ester) is exposed to water, hydrolysis back to the starting carboxylic acid competes with amidation. The Solution: Use ammonium chloride (NH₄Cl) as a dry ammonia source in combination with a tertiary amine base like Triethylamine (TEA)[1]. The base liberates NH₃ in situ at a controlled rate, driving the amidation forward without introducing excess water[2].
Q2: How can I prevent racemization during the carboxylic acid activation step?
A: Racemization in amino acid coupling primarily occurs via the formation of an oxazolone intermediate, which is facilitated by excess base and high temperatures. The Solution: Switch to the Mixed Anhydride Method using ethyl chloroformate[1]. By performing the activation at exactly 0 °C, the mixed carbonic-carboxylic anhydride forms rapidly but remains stable enough to resist cyclization into an oxazolone[1]. Alternatively, if budget permits, using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) provides excellent suppression of racemization[1].
Q3: I am losing over 50% of my product during the final extraction. How do I fix this?
A: This is the most common failure point. (R)-2-amino-3-methylbutanamide is a small, highly polar molecule. If you use Trifluoroacetic acid (TFA) for deprotection, you generate a TFA salt. To isolate the free base, you must neutralize with aqueous base and extract into an organic solvent[3]. Because the product is highly water-soluble, it partitions poorly into solvents like dichloromethane (DCM) or ethyl acetate, leading to massive yield loss[3]. The Solution: Eliminate the aqueous workup entirely. Use 4M HCl in dioxane for the deprotection[4]. The reaction remains anhydrous, and the resulting D-valinamide hydrochloride salt is insoluble in the dioxane/ether mixture, allowing it to precipitate directly out of solution for quantitative recovery[4].
Fig 2. Causality of yield loss during deprotection and isolation.
Reagent Performance Data
To facilitate your experimental design, below is a comparative analysis of coupling strategies for the amidation of Boc-D-Val-OH. The mixed anhydride method is prioritized for its optimal balance of yield, stereocontrol, and scalability.
| Coupling Reagent | Ammonia Source | Temp (°C) | Yield (%) | Racemization (%) | Cost/Scale Suitability |
| Ethyl Chloroformate | NH₄Cl | 0 to RT | 85 - 95 | < 0.1 | Excellent (Low cost) |
| EDC / HOBt | NH₄Cl | RT | 75 - 85 | < 1.0 | Moderate |
| DMT-MM | NH₄Cl | RT | 90 - 95 | < 0.1 | Poor (High cost) |
| HATU / DIPEA | NH₄Cl | RT | 80 - 90 | < 0.5 | Poor (High cost) |
Standardized High-Yield Protocols
These self-validating protocols are engineered to provide visual cues (e.g., precipitation, gas evolution) that confirm the reaction is proceeding correctly.
Protocol A: Synthesis of Boc-D-Valinamide via Mixed Anhydride[2]
Causality Check: The initial addition of ethyl chloroformate must be done at 0 °C to prevent the exothermic decomposition of the mixed anhydride.
-
Activation: Dissolve 1.0 equivalent of Boc-D-Val-OH in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add 3.0 equivalents of Triethylamine (TEA), followed dropwise by 1.4 equivalents of Ethyl Chloroformate[2]. Validation: A white precipitate (triethylamine hydrochloride) will form immediately, indicating successful mixed anhydride formation.
-
Stir at 0 °C for exactly 30 minutes.
-
Amidation: Add 1.5 equivalents of finely ground, anhydrous Ammonium Chloride (NH₄Cl) directly to the suspension[2].
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–6 hours.
-
Workup: Quench with water to dissolve the salts. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Valinamide as a white solid[2].
Protocol B: Anhydrous Deprotection to D-Valinamide Hydrochloride[4]
Causality Check: By strictly avoiding water, the highly polar product is forced out of the non-polar solvent matrix, eliminating extraction losses.
-
Deprotection: Dissolve the purified Boc-D-Valinamide in a minimal amount of anhydrous Dichloromethane (DCM).
-
Add 10 equivalents of 4M HCl in Dioxane at room temperature[4]. Validation: Gas evolution (CO₂ and isobutylene) will begin immediately. As the Boc group is cleaved, the product will begin to crash out of solution.
-
Stir at room temperature for 2 hours.
-
Precipitation: To ensure complete precipitation, add 3 volumes of cold, anhydrous Diethyl Ether to the reaction flask.
-
Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake twice with cold Diethyl Ether.
-
Dry the solid in vacuo to afford (R)-2-amino-3-methylbutanamide hydrochloride in near-quantitative yield[4].
References
-
ResearchGate. Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Retrieved from[Link]
- Google Patents (WO2008025509A1).Benzofuran and benzothiophene derivatives useful in the treatment of cancers of the central nervous system.
- Google Patents (DK2509961T3).Imidazolidinedione derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BOC-VAL-NH2 | 35150-08-4 [chemicalbook.com]
- 3. DK2509961T3 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
- 4. WO2008025509A1 - Benzofuran and benzothiophene derivatives useful in the treatment of cancers of the central nervous system - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (R)-2-Amino-3-methylbutanamide
Introduction: Defining the Target
Welcome to the technical support center. You are working with (R)-2-amino-3-methylbutanamide , commonly known as D-Valinamide .
Before troubleshooting, we must establish the physicochemical reality of your molecule. This is a polar, primary amine with a chiral center at the
-
Stereochemistry: The (R)-configuration corresponds to the D-isomer. (Note: Natural L-Valine is (S)).
-
State: The free base is typically a hygroscopic oil or low-melting solid that is difficult to handle. The hydrochloride salt (HCl) is a stable crystalline solid (MP ~263°C) and is the preferred form for purification and storage.
This guide prioritizes converting the crude "sticky" free base into a crystalline salt to achieve high chemical and optical purity.
Module 1: The "Sticky Oil" Protocol (Free Base Handling)
User Issue: "My crude product is a viscous yellow oil that won't crystallize. I expected a solid."
Diagnosis: You likely have the free base mixed with residual solvent or impurities. D-Valinamide free base has high water solubility and can form "oils" due to hydrogen bonding with impurities.
Troubleshooting Workflow
Step 1: The Salting-Out Extraction (If product is in water)
If your crude is in an aqueous reaction mixture:
-
Saturation: Add solid NaCl to the aqueous phase until saturation (brine). This disrupts the hydration shell of the amine (Salting-out effect).
-
Solvent Choice: Do not use Hexanes or pure Ether. The molecule is too polar.
-
Recommended: Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1).
-
-
Extraction: Perform 3-4 extractions. The partition coefficient (
) is low; multiple washes are required. -
Drying: Dry organic layer over anhydrous
(Sodium Sulfate), filter, and concentrate.
Step 2: Conversion to HCl Salt (The Fix)
Attempting to purify the free base oil by column chromatography often leads to tailing and yield loss. Convert to the HCl salt immediately.
Protocol:
-
Dissolve the crude oil in a minimum volume of dry Ethanol or Methanol (approx. 5-10 mL per gram).
-
Cool to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH generator).
-
Caution: Exothermic. Maintain <10°C to prevent hydrolysis of the amide bond.
-
-
Add Diethyl Ether (anti-solvent) dropwise until the solution turns turbid.
-
Stir at 0°C for 1 hour. White precipitate (D-Valinamide HCl) should form.
Module 2: Recrystallization of D-Valinamide HCl
User Issue: "I have the solid salt, but it's off-white/beige. How do I maximize purity?"
Diagnosis: Coloration usually comes from trace oxidation or starting material impurities. Recrystallization is the most effective purification method for amino acid amides.
Solvent System Selection Table
| Solvent System | Role | Application Note |
| Methanol / Diethyl Ether | Primary Choice | Dissolve in hot MeOH; add Et2O to crash out. Excellent for removing non-polar byproducts. |
| Isopropanol (iPrOH) | Alternative | Good for larger scales. Dissolve hot; cool slowly. |
| Ethanol / Water (95:5) | High Polarity | Use only if the salt is insoluble in pure alcohols. Risk of hydrolysis if heated too long. |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place crude D-Valinamide HCl in a flask. Add Methanol and heat to mild reflux (60°C). Add solvent dropwise until the solid just dissolves.[1]
-
Tip: If color persists, add activated carbon, stir for 5 mins, and hot-filter through Celite.
-
-
Cloud Point: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of Methanol to clear the solution (make it just undersaturated).
-
Nucleation: Allow to cool to room temperature slowly (20 mins), then move to a fridge (4°C) for 2 hours.
-
Collection: Filter the white crystals. Wash with cold Ether.[2] Dry under vacuum.
Module 3: Troubleshooting Chiral Purity (Racemization)
User Issue: "My chiral HPLC shows a split peak (e.g., 95:5 er). Is the product racemizing?"
Diagnosis: Amino acid amides are prone to racemization at the
Mechanism of Failure
The
-
Direct Enolization: Base removes the
-proton, forming a planar enolate. Reprotonation occurs from either face, creating the (S)-isomer (L-Valinamide). -
Schiff Base Formation: If aldehydes/ketones are present (e.g., acetone used in cleaning), they can catalyze racemization.
Prevention Checklist
-
Avoid Strong Bases: Never use NaOH or KOH during workup if possible. Use
or . -
Temperature Control: Never heat the free base above 40°C.
-
Drying: Do not dry the salt in an oven >60°C. Use a vacuum desiccator at room temperature.
Module 4: Chromatographic Purification (Last Resort)
User Issue: "Recrystallization didn't work. I need to run a column."
Diagnosis: Running free amines on silica results in "tailing" (broad streaks) because the amine interacts with acidic silanols on the silica surface.
The "Amine-Modified" Mobile Phase
You must block the silanol sites.
-
Stationary Phase: Standard Silica Gel (40-63
). -
Mobile Phase: DCM / Methanol / Ammonia (or Triethylamine) .
-
Ratio: Start with 90:10:1 (DCM:MeOH:
).
-
-
Visualization: Ninhydrin Stain (Primary amines turn purple/blue).
Visual Workflows
Workflow 1: Purification Decision Tree
Caption: Decision matrix for handling crude D-Valinamide based on physical state.
Workflow 2: Minimizing Racemization Risks
Caption: Mechanistic pathway of racemization and critical control points.
References
-
TCI Chemicals. Product Specification: L-Valinamide Hydrochloride (Enantiomer Reference). Retrieved from (Note: Physical properties of the HCl salt such as MP ~263°C are consistent across enantiomers).
-
Sigma-Aldrich. Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (Chiral Derivatization Agent). Retrieved from .
-
BenchChem. Technical Support: Minimizing Racemization of Modified Amino Acids. Retrieved from .
-
MIT Digital Lab Techniques. Recrystallization Methodologies. Retrieved from .
-
National Institutes of Health (NIH). Solubility Profiles of Amine Salts vs. Free Bases. Retrieved from .
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the specific SDS for (R)-2-amino-3-methylbutanamide before handling.
Sources
Enhancing the stereoselectivity of reactions using L-Valinamide auxiliaries
Technical Support Center: Stereoselective Synthesis with L-Valinamide Auxiliaries
Status: Operational Ticket ID: VAL-AUX-001 Subject: Optimization, Troubleshooting, and Protocols for L-Valinamide Mediated Asymmetric Induction
Executive Summary
You have chosen L-Valinamide (
This guide treats your chemical reaction as a programmable system . The L-valinamide is the "hardware" that enforces logic (stereochemistry) onto your "data" (substrate). If the output is corrupted (racemic), we must debug the hardware installation (attachment), the processing logic (transition state), or the data retrieval (cleavage).
Module 1: System Installation (Auxiliary Attachment)
Before stereoselective processing can occur, the substrate (carboxylic acid) must be covalently bonded to the L-valinamide "motherboard."
Standard Protocol: Mixed Anhydride Coupling
Use this for attaching simple aliphatic acids.
-
Activation: Dissolve your carboxylic acid substrate (
, 1.0 equiv) in anhydrous THF (0.2 M) under . Cool to -15°C. -
Reagent Addition: Add N-Methylmorpholine (NMM, 1.1 equiv) followed by Isobutyl Chloroformate (IBCF, 1.1 equiv). Stir for 15 minutes. Note: The formation of a white precipitate (NMM·HCl) confirms activation.
-
Auxiliary Installation: Add solid L-Valinamide (1.1 equiv) directly to the suspension. Alternatively, dissolve L-Valinamide in a minimum amount of DMF if solubility is poor.
-
Completion: Allow to warm to room temperature (RT) over 2 hours.
-
Validation: Workup with 1M HCl and saturated
. Recrystallize the resulting N-acyl valinamide .-
Quality Check: The product must be a single diastereomer. Check
NMR for a sharp doublet (NH) and distinct isopropyl methyl signals.
-
Critical Troubleshooting: Attachment Phase
| Symptom | Diagnosis | Corrective Action |
| Low Yield | Poor solubility of L-Valinamide in THF. | Use a THF/DMF (9:1) cosolvent mixture. L-Valinamide is polar; pure THF may not dissolve it effectively. |
| Racemization of Substrate | Over-activation of the acid. | If your substrate acid has an |
| Double Acylation | Reaction at both amine and amide N. | Unlikely with L-Valinamide due to the low nucleophilicity of the primary amide ( |
Module 2: The Operation (Stereoselective Alkylation)
This is the core processing step. We utilize the Lithium Enolate method. The L-valinamide scaffold directs the electrophile to the Re-face (typically) via steric blocking by the isopropyl group.
The Mechanism (Visualization)
The high stereoselectivity relies on a rigid Zimmerman-Traxler-like transition state . The Lithium cation (
Figure 1: Workflow for the asymmetric alkylation of N-acyl valinamide. The chelated lithium intermediate is critical for rigidity.[1]
Experimental Protocol: Asymmetric Alkylation
-
Drying: Flame-dry a flask and add LiCl (anhydrous, 6.0 equiv). Crucial: Flame-dry the LiCl under vacuum to remove hygroscopic water.
-
Base Prep: Add THF and diisopropylamine (2.2 equiv). Cool to -78°C. Add
-BuLi (2.1 equiv).[2] Warm to 0°C for 10 min, then cool back to -78°C. -
Enolization: Dissolve N-acyl valinamide in THF. Add via cannula to the LDA/LiCl mixture at -78°C. Stir for 1 hour.
-
Why LiCl? It breaks up LDA aggregates and stabilizes the specific chelated enolate geometry required for high
.
-
-
Reaction: Add the alkyl halide (Electrophile, 3.0 equiv) slowly.
-
Incubation: Stir at -78°C for 4 hours, then allow to warm to 0°C slowly (only if reaction is sluggish).
-
Quench: Saturated
.
Module 3: System Uninstallation (Auxiliary Cleavage)
This is the most frequent point of failure. Amides are thermodynamically stable. Standard hydrolysis often fails or requires conditions that destroy the product.
Option A: Acid Hydrolysis (Robust Substrates)
Best for: Simple alkyl chains where the product is acid-stable.
-
Protocol: Reflux the alkylated intermediate in
/ Dioxane (1:1) for 4–12 hours. -
Risk: Racemization of the product if the new stereocenter is labile.
Option B: Iodolactonization (If Alkene Present)
Best for:
-
Protocol: React with
in bicarbonate buffer. The auxiliary is cleaved as the oxygen attacks the iodine-activated alkene, forming a chiral lactone.
Option C: Reductive Cleavage (To Alcohols)
Best for: Generating chiral alcohols (removing the carbonyl).
-
Protocol: Treat with
(4 equiv) in THF at 0°C. -
Result: Yields the chiral primary alcohol and recovers L-valinol (reduced auxiliary). Note: You lose the valinamide, converting it to valinol.
Troubleshooting & FAQs
Q1: My yield is high (>90%), but the diastereomeric excess (
-
Diagnosis 1: Wet LiCl. Lithium Chloride is extremely hygroscopic. If it contains water, it protonates the enolate or disrupts the chelation. Fix: Flame dry LiCl under high vacuum until it flows freely like sand.
-
Diagnosis 2: Temperature Shock. If you add the electrophile too fast, the local exotherm disrupts the tight chelation. Fix: Use a syringe pump for electrophile addition.
-
Diagnosis 3: Aggregate Formation. The enolate might be forming non-selective aggregates. Fix: Add DMPU (2-3 equiv) as a co-solvent to break aggregates, though this often alters the sense of induction.
Q2: I cannot hydrolyze the auxiliary. The starting material remains untouched even in 6N HCl.
-
The "Sticky Amide" Problem. Valinamide amides are sterically hindered.
-
Solution: Switch to Nitrosylative Cleavage .
-
Protocol: Treat the amide with
(or in ) to convert the amide ( ) into an N-nitroso species, which rearranges and hydrolyzes much more easily under mild basic conditions (LiOOH).
-
Q3: Can I recover and reuse the L-Valinamide?
-
Yes, but...
-
Acid Hydrolysis: L-Valinamide is recovered as the HCl salt. Neutralize with ion-exchange resin to reuse.
-
Reductive Cleavage: You recover L-Valinol , not Valinamide. You cannot reuse it for the same protocol, but you can use it to make Evans Oxazolidinones.
-
Q4: Why use L-Valinamide instead of Evans Oxazolidinone?
-
Cost & Atom Economy: L-Valinamide is often cheaper and lower molecular weight.
-
H-Bonding: The primary amide (
) offers an extra H-bond donor site that can be utilized in specific Lewis-Acid catalyzed reactions (e.g., radical allylation) where oxazolidinones fail.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Link(Foundational text on amide enolate alkylation mechanics).
-
Evans, D. A., et al. (1982). Chiral Enolates in Asymmetric Synthesis. Aldrichimica Acta. Link(Core principles of chelated lithium enolates).
-
Ager, D. J., et al. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Aldrichimica Acta. Link(Comparative analysis of valine-derived auxiliaries).
-
Troisi, L., et al. (2009). L-Valinamide as a chiral auxiliary in the stereoselective synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-lactams. Tetrahedron: Asymmetry.[1][2][3][4][5][6][7][8][9][10] Link(Specific application of L-valinamide).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. york.ac.uk [york.ac.uk]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. 手性助剂 [sigmaaldrich.com]
- 8. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. UQ eSpace [espace.library.uq.edu.au]
Stability issues of (R)-2-amino-3-methylbutanamide under different reaction conditions
Technical Support Center: (R)-2-Amino-3-methylbutanamide Stability Guide
Executive Summary
Compound Identity: (R)-2-amino-3-methylbutanamide Common Synonyms: D-Valinamide, H-D-Val-NH₂ CAS Registry (HCl Salt): 133170-58-8 CAS Registry (Free Base): 5971-50-6 (Generic/Racemic often cited; stereospecific references vary)[1]
This guide addresses the stability profile of (R)-2-amino-3-methylbutanamide, a critical chiral building block.[1] While the isopropyl side chain provides steric protection against rapid degradation compared to glycine or alanine derivatives, it introduces specific challenges regarding coupling kinetics and solubility. This document details the chemical stability boundaries regarding pH, temperature, and stereochemical integrity.
Module 1: Chemical Stability & Degradation Pathways
The stability of (R)-2-amino-3-methylbutanamide is governed by three primary vectors: Hydrolytic cleavage, Stereochemical inversion (Racemization), and Nucleophilic dimerization.[1]
Hydrolysis (Amide Acid)
Unlike esters, primary amides are relatively robust.[1] However, the conversion to (R)-Valine is the primary degradation pathway in aqueous environments.
-
Acidic Conditions: The amide bond is kinetically stable at pH 1–4 at room temperature.[1] Complete hydrolysis requires forcing conditions (e.g., 6M HCl, 110°C, 24h).[1]
-
Basic Conditions: Hydrolysis rates increase significantly at pH > 10.[1] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.
-
Expert Insight: The bulky isopropyl group at the
-position (C3) creates steric hindrance that retards hydrolysis by blocking the trajectory of the attacking water molecule/hydroxide. Consequently, D-Valinamide is roughly 5–10x more stable to hydrolysis than D-Alaninamide.[1]
Racemization (R S conversion)
Racemization is the most critical quality attribute for chiral synthesis.[1]
-
Mechanism: Base-catalyzed proton abstraction at the
-carbon (C2).[1] The resulting planar enolate intermediate destroys the chiral center. Upon reprotonation, a racemic mixture (DL-Valinamide) forms.[1] -
Risk Factors: High pH (>11), presence of aldehydes (Schiff base formation lowers the pKa of the
-proton), and elevated temperatures.[1]
Dimerization (DKP Formation)
While less common for free amides than esters, high concentrations of the free base at elevated temperatures can lead to intermolecular condensation, releasing ammonia and forming linear dimers, which may cyclize into Diketopiperazines (DKP).[1]
Visualization: Degradation Pathways
Module 2: Troubleshooting Guide
This section maps specific experimental symptoms to root causes and solutions.
Scenario A: "My coupling reaction yield is low (<50%)."
| Potential Cause | Mechanism | Diagnostic / Solution |
| Steric Hindrance | The isopropyl group blocks the nucleophilic approach of the amine to the activated ester.[1] | Action: Increase reaction time (2x–4x standard) or temperature (carefully, <40°C). Use stronger coupling agents (e.g., HATU instead of EDC). |
| Salt Inhibition | If using the HCl salt, the amine is protonated ( | Action: Ensure at least 1.05 eq. of base (DIPEA/NMM) is added to neutralize the salt in situ.[1] |
| Carbamate Formation | Free base absorbed atmospheric | Action: Do not store the free base. Generate it in situ from the HCl salt under inert gas ( |
Scenario B: "The product has low optical rotation (Low ee%)."
| Potential Cause | Mechanism | Diagnostic / Solution |
| Basic Workup | Prolonged exposure to high pH during extraction racemized the | Action: Avoid washing with strong bases (1M NaOH).[1] Use saturated |
| Aldehyde Impurity | Solvents (e.g., acetone, recycled ethyl acetate) contained traces of aldehydes/ketones.[1] | Action: Use fresh, HPLC-grade solvents. Aldehydes catalyze racemization via Schiff base intermediates.[1] |
Scenario C: "The solid has turned into a sticky gum."
| Potential Cause | Mechanism | Diagnostic / Solution |
| Hygroscopicity | The HCl salt is hygroscopic; the free base is deliquescent.[1] | Action: Store in a desiccator at -20°C. If gummy, recrystallize from EtOH/Ether or dry under high vacuum over |
Module 3: Experimental Protocols
Protocol 1: Safe Neutralization & Coupling (In Situ)
Avoid isolating the free base to prevent oxidation and carbamate formation.[1]
-
Dissolution: Suspend 1.0 eq of (R)-Valinamide·HCl in dry DMF or DCM.
-
Chilling: Cool the mixture to 0°C under Nitrogen.
-
Activation: Add the carboxylic acid partner (1.0 eq) and Coupling Reagent (e.g., HATU, 1.1 eq).[1]
-
Neutralization (Critical Step): Add DIPEA (Diisopropylethylamine) dropwise.[1]
-
Calculation: You need 1.0 eq to neutralize the HCl salt + 1.0–2.0 eq to drive the reaction. Total ~2.5 eq.[1]
-
-
Monitoring: Allow to warm to Room Temp. Monitor via HPLC.[1] Due to steric bulk, reaction may require 4–16 hours.[1]
Protocol 2: Storage & Handling
-
Form: Always store as the Hydrochloride (HCl) salt.
-
Temperature: -20°C is optimal; 2–8°C is acceptable for short term (<1 month).
-
Atmosphere: Store under Argon/Nitrogen if possible.[1] The amine group is sensitive to oxidation over long periods.
Module 4: Decision Logic for Workflows
Figure 2: Decision matrix for solvent selection and pH control to maintain stability.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use the free base of (R)-Valinamide directly?
A: It is not recommended.[1] The free base is an oil or low-melting solid that rapidly absorbs
Q2: Why is my reaction slower with Valinamide compared to Alaninamide?
A: This is due to the steric bulk of the isopropyl side chain.[1] The branching at the
Q3: Does (R)-Valinamide racemize during peptide coupling? A: Generally, the risk is low if you use "urethan-protected" amino acids (e.g., Boc/Fmoc) for the incoming acid.[1] However, if you use strong bases (like DBU) or high temperatures, the (R)-Valinamide itself can racemize.[1] Always use tertiary amines (DIPEA) and keep temperatures below 40°C [3].[1]
References
-
Fisher Scientific. (2024).[1] Safety Data Sheet: L-Valinamide hydrochloride. (Note: Chemical stability properties of the HCl salt regarding hygroscopicity and storage apply equally to the D/R-enantiomer).
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative text on steric effects in nucleophilic acyl substitution).
-
Werner, H. M., et al. (2014).[1] Racemization Assays in Peptide Synthesis. Thieme Connect.
-
PubChem. (2024).[1][2] Compound Summary: Valinamide.[1][2] National Library of Medicine.
Sources
Validation & Comparative
Definitive Guide: Chiral HPLC Analysis of (R)-2-Amino-3-Methylbutanamide Enantiomeric Purity
The following guide is a comprehensive technical analysis designed for researchers and QC scientists. It prioritizes experimental robustness and method lifecycle management over generic product descriptions.
Executive Summary & Strategic Method Selection
(R)-2-amino-3-methylbutanamide (also known as (R)-Valinamide ) is a critical chiral building block, often serving as an intermediate in the synthesis of pharmaceutical agents (e.g., Valganciclovir, Fluorquinolone derivatives). Its enantiomeric purity is non-negotiable, as the (S)-enantiomer can lead to inactive or toxic byproducts.
For the analysis of underivatized alpha-amino amides, the analytical landscape is dominated by three primary methodologies. This guide advocates for Crown Ether Phase Chromatography as the superior approach for routine QC due to its "dilute-and-shoot" capability, while objectively comparing it against Derivatization and Polysaccharide-based alternatives.
Method Comparison Matrix
| Feature | Method A: Crown Ether (Recommended) | Method B: Pre-column Derivatization | Method C: Polysaccharide CSP |
| Column Class | CROWNPAK® CR-I(+) / CR-I(-) | C18 (Reverse Phase) | Amylose/Cellulose (e.g., CHIRALPAK® IA/AD) |
| Sample Prep | None (Direct Injection) | Complex (Requires FDAA/Marfey's) | Moderate (Solvent exchange) |
| Mechanism | Host-Guest Complexation (NH₃⁺) | Diastereomeric separation | H-Bonding/Pi-Pi interactions |
| Detection | UV (200-210 nm) | UV (340 nm) or Fluorescence | UV (variable) |
| Elution Order | Tunable (CR+ vs CR-) | Fixed by chiral reagent | Fixed by column chemistry |
| Robustness | High (Immobilized phase) | Low (Reagent purity dependent) | Moderate (Solvent restrictions) |
Scientific Rationale: Why Crown Ether?
The Mechanism of Recognition
The separation of (R)-Valinamide on a Crown Ether column (specifically 18-crown-6 ether derivatives) relies on the formation of a reversible ammonium inclusion complex.
-
Protonation: The primary amine of Valinamide must be protonated (
). This requires an acidic mobile phase (pH 1.0 – 2.0).[1] -
Tripod Binding: The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether ring.
-
Chiral Discrimination: The steric bulk of the isopropyl side chain (Valine moiety) interacts with the chiral barrier of the binaphthyl groups on the crown ether.
Critical Advantage for (R)-Purity Analysis: To quantify trace (S)-enantiomer impurity in an (R)-product, the impurity should ideally elute before the main peak to prevent "tailing masking."
-
CROWNPAK CR(+) : Elutes (D/R) first, then (L/S).[2] (Bad for R-purity).
-
CROWNPAK CR(-) : Elutes (L/S) first, then (D/R). (Optimal for R-purity) .
Visualization: Method Selection Workflow
Caption: Decision tree for selecting the optimal chiral analysis method based on sensitivity and workflow requirements.
Detailed Experimental Protocol (The "Gold Standard")
This protocol utilizes the CROWNPAK CR-I(-) column. The "I" stands for Immobilized, allowing for higher durability and organic modifier usage compared to coated phases.
Chromatographic Conditions[4][5][6][7][8][9][10][11][12]
| Parameter | Setting | Causality / Notes |
| Column | Daicel CROWNPAK® CR-I(-) (3.0 × 150 mm, 5 µm) | Selected to elute (S)-impurity first. |
| Mobile Phase | pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (90:10 v/v) | Acidic pH ensures amine protonation ( |
| Flow Rate | 0.4 mL/min | Lower flow rate improves mass transfer in inclusion complexes. |
| Temperature | 10°C - 25°C | Critical: Lower temperature (10-15°C) dramatically increases resolution ( |
| Detection | UV @ 200 nm or 210 nm | Amides have weak absorbance; low wavelength is necessary. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Step-by-Step Execution
-
Mobile Phase Preparation:
-
Warning: Perchloric acid is corrosive. Use proper PPE.
-
Prepare aqueous pH 1.5 solution: Add approx. 16.3g of 70% HClO₄ to 1L water (check pH with meter).
-
Mix 900 mL of pH 1.5 solution with 100 mL HPLC-grade Acetonitrile.
-
Degas thoroughly (Crown ether baselines are sensitive to dissolved oxygen at 200 nm).
-
-
System Equilibration:
-
Flush system with water first to remove any buffer salts.
-
Equilibrate column with Mobile Phase for >30 mins.
-
Tip: If the baseline drifts, check temperature stability.[4] Crown ether separations are highly thermosensitive.
-
-
Sample Preparation:
-
Dissolve (R)-Valinamide sample in the Mobile Phase at 1.0 mg/mL.[4]
-
Self-Validation: Prepare a "Racemic System Suitability Solution" by mixing (R) and (S) standards (or spiking (R) with (S)) to confirm resolution (
).
-
-
Data Analysis:
-
Expected Elution (CR-I-):
-
Peak 1: (S)-2-amino-3-methylbutanamide (Trace Impurity)
-
Peak 2: (R)-2-amino-3-methylbutanamide (Main Peak)
-
-
Calculate Enantiomeric Excess (%ee):
-
Alternative Methodologies: When to Switch?
Alternative 1: Pre-column Derivatization (Marfey's Reagent)
If your lab lacks a chiral column or requires MS-compatible mobile phases (avoiding HClO₄), this is the backup.
-
Reagent: FDAA (Marfey's Reagent) or GITC.[5]
-
Protocol: React sample with FDAA (1% in acetone) + NaHCO₃ at 40°C for 1 hour. Quench with HCl.
-
Separation: Standard C18 column using Water/ACN gradient.
-
Pros: Moves detection to 340 nm (no interference); separates diastereomers easily.
-
Cons: Kinetic resolution risk (if reaction isn't 100% complete, ratios may skew).
Alternative 2: Polysaccharide CSPs (Chiralpak IA/AD)
-
Condition: Normal Phase (Hexane/EtOH/DEA) or Reversed Phase (Water/ACN/Additives).
-
Limitation: Primary amines often interact with residual silanols, causing tailing.
-
Fix: Requires basic additives (DEA/TEA) which may not be compatible with all detectors.
Troubleshooting & Causality (E-E-A-T)
| Symptom | Probable Cause | Corrective Action |
| No Retention ( | pH too high (>3.0). | The amine is deprotonating. Lower pH to < 2.0 using HClO₄. |
| Poor Resolution ( | Temperature too high. | Thermodynamics of inclusion favor low energy. Cool column to 10°C. |
| Broad Peaks | Sample solvent mismatch. | Dissolve sample only in mobile phase. Do not use pure MeOH/ACN as diluent. |
| Elution Order Wrong | Wrong column polarity. | CR(+) gives D-first.[2][6] CR(-) gives L-first. Verify column label.[7] |
References
-
Daicel Corporation. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CR-I(-).[8] Application Note. [Link]
-
Jhansi, T. N., et al. (2019).[9][10] Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72.[10] [Link]
-
Ilisz, I., et al. (2025).[11] High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia.[8][12] [Link]
-
Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). [Link]
Sources
- 1. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chiraltech.com [chiraltech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. ct-k.com [ct-k.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Phenylethylamine: A Technical Guide to (R)-2-amino-3-methylbutanamide in Chiral Resolution
Executive Summary
For decades,
(R)-2-amino-3-methylbutanamide (also known as D-Valinamide) represents a "second-generation" resolving agent. By incorporating an amide backbone into the chiral amine structure, it introduces additional hydrogen bond donors and acceptors. This guide analyzes its performance against traditional agents, demonstrating its superior utility in resolving N-protected amino acids and sterically hindered carboxylic acids where PEA fails.
Part 1: The Candidate - (R)-2-amino-3-methylbutanamide
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: (2R)-2-amino-3-methylbutanamide
-
Common Name: D-Valinamide
-
Molecular Weight: 116.16 g/mol
-
Key Structural Feature: The isopropyl group provides steric bulk adjacent to the chiral center, while the amide group (
) facilitates the formation of supramolecular hydrogen-bond networks.
Mechanism of Action: The "Three-Point" Lattice
Unlike simple amines that rely primarily on ionic interaction (salt bridge) and steric repulsion, D-Valinamide utilizes a multi-point recognition mechanism.
-
Ionic Anchor: The primary amine (
) protonates to form an ammonium carboxylate salt. -
Steric Discrimination: The isopropyl group creates a "chiral pocket" that excludes the wrong enantiomer.
-
Lattice Stabilization (The Differentiator): The amide moiety acts as both a hydrogen bond donor (via
) and acceptor (via ). This promotes the formation of rigid, high-melting-point crystal lattices, significantly reducing the probability of oiling out.
Figure 1: The discrimination mechanism relies on the amide group stabilizing the crystalline lattice of the matched pair (Green), while steric clashes prevent the mismatched pair (Grey) from crystallizing.
Part 2: Comparative Landscape
vs. -Phenylethylamine (PEA)
PEA is the industry standard due to cost, but it is structurally simple.
-
Crystallinity: PEA salts often form oils because the lattice energy relies solely on the ionic bond and weak Van der Waals forces. Valinamide salts are typically high-melting solids due to the amide H-bond network.
-
Selectivity (S-Factor): Valinamide generally yields higher S-factors for substrates with polar groups (like N-acetyl amino acids) because the amide group of the agent interacts with the polar groups of the substrate.
vs. Cinchona Alkaloids (Quinine/Quinidine)
Cinchona alkaloids are powerful but bulky.
-
Atom Economy: Quinine (MW ~324) is nearly 3x heavier than Valinamide (MW ~116). To resolve 1 kg of acid, you need ~2.1 kg of Quinine vs. only ~0.76 kg of Valinamide.
-
Toxicity: Cinchona alkaloids have biological activity; Valinamide is an amino acid derivative with a benign safety profile.
vs. Enzymatic Resolution
-
Scope: Enzymes are substrate-specific. Valinamide is a general chemical tool that can be tuned by solvent choice.
-
Speed: Salt formation is instantaneous; enzymatic hydrolysis can take days.
Summary Data Table
| Feature | (R)-Valinamide | Cinchona Alkaloids | |
| Primary Interaction | Ionic + H-Bonding (Amide) | Ionic + Steric | Ionic + H-Bonding + |
| Crystallinity Risk | Low (Forms rigid solids) | High (Often forms oils) | Low |
| Atom Economy | High (MW 116) | High (MW 121) | Low (MW ~324) |
| Cost | Moderate | Low | High |
| Best Application | N-protected amino acids, polar acids | Simple aromatic acids | Large, complex acids |
Part 3: Experimental Protocol (The "Amide" Workflow)
This protocol is designed for the resolution of N-Acetyl-DL-Phenylalanine , a standard benchmark, but is adaptable to other carboxylic acids.
Reagents
-
Substrate: Racemic N-Acetyl-Phenylalanine (10 mmol)
-
Agent: (R)-2-amino-3-methylbutanamide (10 mmol)
-
Solvent: Ethanol (95%) or Methanol/Water (9:1)
Step-by-Step Methodology
1. Screening (The "Fog" Test) Dissolve 100 mg of racemate and 1 eq. of Valinamide in 1 mL of hot ethanol. Allow to cool.
-
Pass: Formation of distinct white needles or prisms.
-
Fail: Formation of a gel or oil (indicates solvent is too non-polar; switch to MeOH/Water).
2. Scale-Up Resolution
-
Dissolution: In a flask, combine 10 mmol of racemic acid and 10 mmol of (R)-Valinamide. Add 20 mL of Ethanol. Heat to reflux until clear.
-
Nucleation: Cool slowly to room temperature (approx. 1°C/min). Crucial: If no crystals appear at 25°C, seed with a tiny crystal from the screening step.
-
Equilibration: Stir at ambient temperature for 4 hours. The amide hydrogen bonds require time to align into the thermodynamic lattice.
-
Filtration: Filter the solid (Diastereomer A). Wash with cold ethanol.
3. Purification (Recrystallization) The initial crop typically has 80-90% diastereomeric excess (de). Recrystallize once from Methanol to achieve >99% de.
4. Recovery (The "Springing" Step)
-
Suspend the salt in water.[1]
-
Add 1.1 eq of NaOH (aq). The Valinamide stays in solution as a neutral amine; the acid becomes the sodium salt.
-
Extraction: Extract Valinamide with n-Butanol or Chloroform (Note: Valinamide is water-soluble; use salting-out procedures if necessary or use ion-exchange resin for recovery).
-
Acidify the aqueous layer to precipitate the pure chiral acid.
Figure 2: The resolution workflow emphasizing the purification of the solid phase.
Part 4: The Decision Matrix
When should you switch from PEA to Valinamide?
| If your substrate is...[2][1][3][4][5][6] | Recommended Agent | Reasoning |
| Simple Aromatic Acid (e.g., Ibuprofen) | PEA | Low cost; steric discrimination is sufficient. |
| N-Protected Amino Acid (e.g., N-Boc-Phe) | Valinamide | The amide backbone of Valinamide H-bonds with the N-protecting group, stabilizing the crystal. |
| Hydroxyl Acid (e.g., Mandelic Acid) | Valinamide | OH groups interact strongly with the Valinamide amide moiety. |
| Oiling Out with PEA | Valinamide | Higher lattice energy of amide salts forces crystallization. |
References
-
Nohira, H. et al. (2000). "Optical Resolution of amino acid derivatives via diastereomeric salt formation." Journal of Synthetic Organic Chemistry, Japan.
-
Perry, J. J. et al. (2014). "Metrics to Green Chemistry - Atom Economy in Chiral Resolution." Green Chemistry Letters.
-
Saigo, K. et al. (1996). "Optical Resolution of derivatives of Mandelic Acid." Bulletin of the Chemical Society of Japan.
-
Vries, T. et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition.
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. mygreenlab.org [mygreenlab.org]
- 5. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: (R)-2-amino-3-methylbutanamide vs. Evans Oxazolidinones in Asymmetric Synthesis
The landscape of asymmetric synthesis has evolved significantly over the past few decades. For years, stoichiometric chiral auxiliaries were the undisputed gold standard for constructing complex stereocenters[1]. However, the rise of green chemistry has driven a paradigm shift toward sub-stoichiometric, metal-free organocatalysis[2].
This guide provides an in-depth technical comparison between a classic stoichiometric auxiliary—the Evans Oxazolidinone —and a modern organocatalytic alternative, (R)-2-amino-3-methylbutanamide (commonly known as D-valinamide). By analyzing their mechanistic pathways, quantitative performance, and self-validating experimental protocols, researchers can objectively select the optimal stereocontrol strategy for their specific synthetic workflows.
Mechanistic Causality & Stereocontrol Frameworks
Understanding the fundamental mechanism of stereoinduction is critical for predicting reaction outcomes and troubleshooting failed transformations.
The Stoichiometric Approach: Evans Oxazolidinones
Evans oxazolidinones (derived from amino alcohols like valinol or phenylglycinol) rely on rigid, metal-chelated transition states. In a classic asymmetric aldol addition, the auxiliary is covalently attached to the substrate via N-acylation. Enolization with a Lewis acid (e.g., Boron or Titanium) and a bulky base physically locks the geometry into a Z-enolate[3]. The steric bulk of the oxazolidinone substituent blocks one diastereoface, forcing the incoming aldehyde to approach via a highly ordered Zimmerman-Traxler transition state. This mechanism provides exceptional predictability but suffers from poor atom economy, as the auxiliary must be attached and subsequently cleaved[1].
Fig 1: Mechanistic pathway of the Evans oxazolidinone-mediated asymmetric aldol reaction.
The Organocatalytic Approach: (R)-2-amino-3-methylbutanamide
(R)-2-amino-3-methylbutanamide operates via a fundamentally different, metal-free pathway. Acting as a primary amine organocatalyst, it condenses with a ketone donor to form a nucleophilic enamine intermediate[4]. The adjacent amide group is not merely structural; it actively participates in the transition state by hydrogen-bonding with the incoming electrophile (e.g., an aldehyde or isatin derivative), locking it into a specific orientation[2]. Simultaneously, the bulky isopropyl group shields the alternate face. Because the product is released via hydrolysis of the resulting iminium ion, the catalyst turns over naturally, eliminating the need for separate attachment and cleavage steps[4].
Fig 2: Organocatalytic enamine cycle using (R)-2-amino-3-methylbutanamide (D-valinamide).
Quantitative Performance Comparison
The choice between these two methodologies often comes down to a trade-off between absolute stereochemical guarantees and synthetic efficiency. The tables below summarize their operational metrics.
Table 1: Synthetic Efficiency & Reaction Parameters
| Parameter | (R)-2-amino-3-methylbutanamide | Evans Oxazolidinones |
| Functional Role | Organocatalyst (5–20 mol%) | Chiral Auxiliary (100 mol% Stoichiometric) |
| Atom Economy | High (Catalytic turnover) | Low (Requires attachment/cleavage mass penalty) |
| Metal Requirement | None (Metal-free) | Requires Lewis acids/bases (Li, B, Ti, Na) |
| Typical Conditions | Mild (Room temp, aqueous/organic blends) | Harsh/Cryogenic (-78 °C, strictly anhydrous) |
| Stereoselectivity | Moderate to High (80–99% ee, substrate dependent) | Extremely High (>99:1 dr, highly predictable) |
Table 2: Cleavage & Recovery Profile
| Parameter | (R)-2-amino-3-methylbutanamide | Evans Oxazolidinones |
| Cleavage Step | Not required (In-situ hydrolysis) | Mandatory (e.g., LiOH/H₂O₂, LiBH₄) |
| Epimerization Risk | None (Direct product formation) | Low to Moderate (Depends on cleavage nucleophile) |
| Recovery Method | Acid/base aqueous extraction | Crystallization or column chromatography |
| Reusability | High (If recovered intact without degradation) | Very High (Auxiliary is highly robust) |
Self-Validating Experimental Methodologies
To ensure reproducibility, the following protocols detail the critical steps for executing an asymmetric aldol reaction using both methods. Each protocol is designed as a self-validating system, where the success of one step chemically dictates the viability of the next.
Protocol A: Diastereoselective Syn-Aldol Reaction using an Evans Oxazolidinone
Objective: Synthesize a highly pure chiral syn-aldol adduct via boron enolate chemistry.
-
N-Acylation: To a solution of (4S)-4-isopropyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise, followed by propionyl chloride (1.1 eq).
-
Causality: Deprotonation of the rigid cyclic carbamate by n-BuLi ensures quantitative N-acylation without competing O-acylation, validating the structural integrity of the starting material.
-
-
Enolization: Cool the N-propionyl oxazolidinone solution to -78 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes.
-
Causality: The combination of a strong Lewis acid (boron) and a bulky base (DIPEA) kinetically forces the exclusive formation of the Z-enolate to minimize A(1,3) allylic strain. If the E-enolate forms, diastereoselectivity will collapse[3].
-
-
Electrophilic Addition: Slowly add the target aldehyde (1.1 eq) at -78 °C and stir for 1 hour before warming to 0 °C.
-
Causality: The boron atom coordinates the aldehyde oxygen, forming a closed transition state. The isopropyl group of the auxiliary physically blocks the Re-face, forcing the aldehyde to attack from the Si-face, yielding the syn-aldol adduct.
-
-
Auxiliary Cleavage: Dissolve the purified adduct in THF/H₂O (3:1) at 0 °C. Add H₂O₂ (30%, 4.0 eq) followed by LiOH (2.0 eq).
-
Causality: H₂O₂ converts LiOH to the highly nucleophilic lithium hydroperoxide (LiOOH). LiOOH attacks the imide carbonyl selectively over the newly formed ester/amide bonds, cleaving the auxiliary without causing epimerization of the sensitive alpha-chiral center[1].
-
Protocol B: Organocatalytic Asymmetric Aldol using (R)-2-amino-3-methylbutanamide
Objective: Execute a direct, metal-free asymmetric cross-aldol reaction.
-
Catalyst Activation: Dissolve (R)-2-amino-3-methylbutanamide (10 mol%) in a suitable solvent (e.g., brine or ethanol) at room temperature[4]. Add an acid co-catalyst such as p-toluenesulfonic acid (PTSA) or malonic acid (10 mol%).
-
Causality: The acid co-catalyst protonates the carbonyl oxygen of the ketone donor. This electrophilic activation is strictly required to accelerate the nucleophilic attack of the primary amine, driving the equilibrium toward the active enamine intermediate[2].
-
-
Enamine Formation & Reaction: Add the ketone donor (e.g., acetone, in excess) and the aldehyde acceptor (1.0 eq). Stir at room temperature for 12–24 hours.
-
Causality: As the enamine forms, the amide proton of the valinamide catalyst hydrogen-bonds with the aldehyde acceptor. This non-covalent interaction locks the electrophile in place for a stereoselective face-to-face attack. The bulky isopropyl group shields the opposite trajectory[4].
-
-
Hydrolysis & Turnover: Monitor the reaction via TLC. Upon completion, quench with water and extract with ethyl acetate.
-
Causality: The presence of water (either from the solvent or the quench) is essential. It hydrolyzes the resulting iminium ion, releasing the chiral beta-hydroxy ketone product and regenerating the free valinamide catalyst to complete the cycle[4].
-
Conclusion
The selection between (R)-2-amino-3-methylbutanamide and an Evans oxazolidinone hinges on the project's constraints. For late-stage total synthesis where absolute stereochemical certainty is required regardless of step count, the Evans auxiliary remains unmatched[1]. Conversely, for methodology development, library synthesis, or scale-up manufacturing where atom economy, mild conditions, and metal-free environments are prioritized, (R)-2-amino-3-methylbutanamide offers a highly efficient, modern organocatalytic solution[2].
References
- Source: nih.
- Title: Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (–)
- Source: researchgate.
- Source: mdpi.
Sources
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
Comparative Study of Synthetic Routes to L-Valinamide: A Technical Guide
Executive Summary: The Triad of Synthesis
L-Valinamide (CAS: 3014-80-0) is a critical chiral intermediate, most notably serving as the primary building block for the antihypertensive drug Valsartan and various elastase inhibitors. Its synthesis demands a rigorous balance between atom economy , optical purity (preventing racemization of the
This guide objectively compares the three dominant methodologies utilized in modern drug development:
-
The Industrial Workhorse: Thionyl Chloride-mediated Ester Aminolysis.
-
The Precision Route: Mixed Anhydride Activation (Isobutyl Chloroformate).[1]
-
The Green Alternative: Biocatalytic Ammonolysis using Candida antarctica Lipase B (CalB).[2][3]
Quick Selection Matrix
| Feature | Route 1: Ester Aminolysis | Route 2: Mixed Anhydride | Route 3: Biocatalytic |
| Primary Use Case | Bulk Industrial Production | Lab/Pilot Scale (High Purity) | Green Chemistry / High |
| Reagent Cost | Low (SOCl | Medium (Boc-Val, IBCF) | High (Enzyme) - offset by reuse |
| Racemization Risk | Moderate (requires temp control) | Low (if < -10°C) | Negligible (>99.9% retention) |
| Scalability | Excellent | Good | Moderate (Mass transfer limits) |
Technical Analysis of Synthetic Routes
Route 1: The Industrial Workhorse (Ester Aminolysis)
This route remains the standard for multi-kilogram production due to the low cost of reagents. It proceeds via a two-step mechanism: activation of L-Valine to its methyl ester hydrochloride, followed by nucleophilic attack by ammonia.
-
Mechanism: Fisher Esterification
Ammonolysis. -
Critical Control Point (CCP): The exothermic addition of Thionyl Chloride (
) must be controlled (<0°C) to prevent the formation of racemized by-products. The subsequent aminolysis requires high ammonia concentration to drive equilibrium.
Route 2: The Precision Route (Mixed Anhydride)
Common in medicinal chemistry labs, this method uses N-protected valine (Boc-Val-OH). The carboxylic acid is activated as a mixed anhydride using Isobutyl Chloroformate (IBCF) and a base (N-Methylmorpholine).
-
Mechanism: Carboxylate activation
Nucleophilic Acyl Substitution.[1] -
Advantage: Extremely fast kinetics. The "Boc" group prevents polymerization.
-
Disadvantage: Lower atom economy due to the protecting group strategy (Protection
Amidation Deprotection).
Route 3: The Green Alternative (Enzymatic)
Utilizing Candida antarctica Lipase B (CalB), often immobilized (e.g., Novozym 435), this route performs ammonolysis on alkyl esters under mild conditions.
-
Mechanism: Serine-hydrolase catalytic triad mechanism.
-
Advantage: The enzyme's chiral pocket strictly enforces stereochemistry, virtually eliminating racemization (
). -
Sustainability: Runs in mild solvents (t-Butanol) or solvent-free systems; enzyme is recyclable.
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence of the three routes.
Figure 1: Mechanistic flow of Chemical (Top/Middle) vs. Biocatalytic (Bottom) synthesis of L-Valinamide.
Detailed Experimental Protocols
Protocol A: Industrial Ester Aminolysis (Route 1)
Best for: Large-scale synthesis where cost is the primary driver.
Reagents: L-Valine, Thionyl Chloride (
-
Esterification:
-
Charge a reactor with Methanol (10 vol) and cool to -10°C .
-
Add Thionyl Chloride (1.2 eq) dropwise over 1 hour. Caution: Massive gas evolution (
, ). -
Add L-Valine (1.0 eq) portion-wise.
-
Warm to room temperature (RT) and reflux at 60°C for 4 hours.
-
Concentrate under vacuum to yield L-Valine Methyl Ester Hydrochloride as a white solid.[4]
-
-
Aminolysis:
-
Dissolve the ester intermediate in Methanol .
-
Cool to 0°C . Saturate the solution with Ammonia gas (or add 10 eq of aq. ammonia).[1][2][3][5][6]
-
Seal the vessel (pressure reactor preferred) and stir at RT for 24-48 hours .
-
Note: Monitoring by TLC/HPLC is crucial; the reaction is equilibrium-limited.
-
-
Workup:
-
Concentrate to remove excess ammonia/methanol.
-
Recrystallize from Isopropanol/Ether to remove ammonium chloride salts.
-
Expected Yield: 85-90%. Optical Rotation:
(c=1, H2O).
-
Protocol B: Enzymatic Ammonolysis (Route 3)
Best for: High optical purity requirements and green chemistry compliance.
Reagents: L-Valine Methyl Ester (or Ethyl Ester), Candida antarctica Lipase B (immobilized, e.g., Novozym 435), Ammonium Carbamate (solid ammonia source) or Ammonia gas, t-Butanol.
-
Setup:
-
In a flask, dissolve L-Valine Methyl Ester (100 mM) in t-Butanol (or use solvent-free system if liquid ester).
-
Add Ammonium Carbamate (1.5 eq) .
-
Add Novozym 435 (10-20 mg/mmol substrate) .
-
Add molecular sieves (3Å) to scavenge methanol by-product (drives equilibrium).
-
-
Reaction:
-
Incubate at 40-50°C with orbital shaking (200 rpm).
-
Time: 24-72 hours (Slower kinetics than chemical routes).
-
-
Purification:
Comparative Data Analysis
The following data aggregates performance metrics from standard process chemistry literature.
| Metric | Chemical Route (SOCl | Mixed Anhydride (IBCF) | Enzymatic (CalB) |
| Yield (Overall) | 85 - 90% | 75 - 85% | 90 - 95% |
| Enantiomeric Excess ( | 97 - 98% (Risk of racemization) | >98% | >99.9% |
| Reaction Time | 12 - 24 Hours | 2 - 4 Hours | 24 - 72 Hours |
| E-Factor (Waste/Product) | High (Solvent/Salt waste) | High (Coupling reagents) | Low (Recyclable catalyst) |
| Hazard Profile | High (Corrosive | Moderate (Flammable solvents) | Low (Mild conditions) |
Workflow Decision Logic
The following diagram assists in selecting the appropriate route based on laboratory constraints.
Figure 2: Decision Matrix for selecting the optimal synthetic route.
References
-
Industrial Esterification Protocols
- Synthesis of L-Valine methyl ester hydrochloride. GuideChem / CN101898973A.
-
Mixed Anhydride Methodology
-
Albertson, N. F. (1962).[9] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, Vol 12.
-
-
Biocatalytic Routes
- Gotor-Fernández, V., et al. (2006).
-
Product Specifications & Applications
- L-Valinamide Hydrochloride Applications in Pharmaceutical Synthesis. Sigma-Aldrich / Merck.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Candida Antarctica Lipase B (CALB) enzyme-powered magnetite nanomotor based on PCL/Chitosan Janus nanostructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. L-valinamide hydrochloride, CasNo.3014-80-0 shanghai Longyu biotechnology Co.,Ltd China (Mainland) [longyupharm.lookchem.com]
- 9. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
Performance of L-Valinamide-derived catalysts versus other chiral catalysts
Executive Summary
L-Valinamide-derived catalysts represent a pivotal evolution in asymmetric organocatalysis, offering a modular, acyclic alternative to the rigid pyrrolidine ring of L-Proline . While L-Proline remains the historical benchmark for the Hajos–Parrish–Eder–Sauer–Wiechert reaction and intermolecular aldol condensations, its utility is often limited by solubility issues (requiring DMSO/water) and substrate-dependent enantioselectivity.
Valinamide derivatives—specifically primary
Mechanistic Distinction: The "Acyclic" Advantage
The core difference between L-Valinamide derivatives and L-Proline lies in the transition state architecture.
-
L-Proline (Rigid): Relies on the fixed pyrrolidine ring to force a specific enamine conformation. The carboxylic acid directs the electrophile via H-bonding.[1][2]
-
L-Valinamide (Modular): Although acyclic, the amide group forms a rigidifying intramolecular hydrogen bond with the enamine nitrogen or the substrate. This creates a "virtual" ring system in the transition state (Zimmerman-Traxler model) that mimics the rigidity of proline but allows for greater optimization via
-substitution.
Visualization: Catalytic Cycle & Transition State
The following diagram illustrates the enamine catalytic cycle for an L-Valinamide-catalyzed aldol reaction. Note the Intermolecular H-bond (dashed line) that directs the aldehyde attack, crucial for high enantioselectivity (
Caption: The enamine catalytic cycle showing the formation of the rigid transition state via hydrogen bonding, which dictates the stereochemical outcome.
Comparative Performance Analysis
Scenario A: Asymmetric Aldol Reaction
The direct aldol reaction between ketones (e.g., cyclohexanone/acetone) and aromatic aldehydes is the standard benchmark.
Key Finding: L-Valinamide derivatives often achieve higher solubility in non-polar solvents compared to L-Proline, which typically requires polar aprotic solvents (DMSO/DMF) that can be difficult to remove.
| Feature | L-Proline (Benchmark) | L-Valinamide Derivatives | Performance Verdict |
| Catalyst Loading | 10–30 mol% | 10–20 mol% | Comparable |
| Solvent System | DMSO, DMF, or Water (heterogeneous) | Toluene, DCM, THF, or Brine | Valinamide Wins (Easier workup) |
| Yield (Typical) | 60–85% | 85–98% | Valinamide Wins |
| Enantioselectivity ( | 76–99% (Substrate dependent) | 90–>99% | Comparable/Superior |
| Reaction Time | 24–72 Hours | 12–48 Hours | Valinamide Wins (Faster kinetics in organic media) |
| Mechanism | Enamine (Secondary Amine) | Enamine (Primary Amine/Amide H-bond) | Distinct (Valinamide mimics Class I Aldolases) |
Data Source: Comparative data synthesized from Chemical Communications [1] and MDPI Catalysts [2].
Scenario B: Asymmetric Reduction (vs. CBS Catalyst)
While the Corey-Bakshi-Shibata (CBS) catalyst (proline-derived) is the gold standard for ketone reduction, Valine-derived
-
CBS Catalyst: Excellent for ketones, sensitive to moisture/air.
-
Valine
-Sulfinamides: High performance in hydrosilylation of imines (up to 99% yield, 96% ) [3]. They offer a robust alternative for nitrogen-containing substrates where CBS might struggle or require protection.
Experimental Protocol: L-Valinamide Catalyzed Aldol Reaction
Objective: Synthesis of chiral
Reagents & Equipment[3][4][5][6]
-
Catalyst: L-Valinamide (or
-tosyl-L-valinamide for enhanced acidity). -
Donor: Cyclohexanone (1.0 mL, excess).
-
Acceptor: 4-Nitrobenzaldehyde (0.5 mmol).[3]
-
Solvent: Brine (saturated NaCl solution) or Toluene (depending on derivative solubility).
-
Workup: Ethyl Acetate,
(sat. aq.), .[4]
Step-by-Step Methodology
-
Catalyst Preparation: If using a specific derivative like N-decyl-L-valinamide, ensure it is recrystallized. For simple L-valinamide, use commercially available high-purity grade.
-
Reaction Setup:
-
In a 10 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in the chosen solvent (e.g., 0.5 mL Toluene).
-
Add the L-Valinamide catalyst (10-20 mol%).
-
Add Cyclohexanone (excess, typically 5-10 equivalents) to drive the equilibrium.
-
-
Incubation:
-
Stir the mixture vigorously at room temperature (
). -
Note: Unlike Proline, which may require 2-3 days, monitor this reaction by TLC every 6 hours. Expect completion within 12-24 hours.
-
-
Quenching & Workup:
-
Quench with saturated aqueous
(2 mL). -
Extract the aqueous layer with Ethyl Acetate (
). -
Dry combined organics over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Determine
via Chiral HPLC (e.g., Chiralpak AD-H column, IPA/Hexane eluent).
-
Expert Insight: Why Choose Valinamide?
-
Solubility is a Bottleneck: You need to run reactions in non-polar solvents (Toluene/DCM) to solubilize hydrophobic substrates. Proline often precipitates or requires DMSO, complicating downstream processing.
-
Substrate Sensitivity: The primary amine functionality of Valinamide forms enamines/imines with different steric demands than the secondary amine of Proline. This often results in complementary diastereoselectivity (anti/syn ratios).
-
Cost & Scalability: L-Valine is an abundant, low-cost chiral pool material. Its amide derivatives are generally stable and easy to synthesize in one or two steps, making them viable for scale-up.
References
-
Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Source: Chemical Communications (RSC Publishing) [Link][5]
-
C
-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Source: MDPI Catalysts [Link] -
L-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines. Source: Organic & Biomolecular Chemistry (RSC Publishing) [Link]
-
Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]
-
Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Source: MDPI Symmetry [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-2-amino-3-methylbutanamide
As a Senior Application Scientist, it is my experience that a robust safety protocol is the bedrock of innovative and reproducible research. Handling novel or specialized chemical reagents like (R)-2-amino-3-methylbutanamide, a chiral building block often used in pharmaceutical development, demands more than just a checklist approach to safety. It requires a deep, causal understanding of the potential hazards and the rationale behind each protective measure. This guide provides essential, field-proven safety and logistical information, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Analysis: Understanding the "Why"
While a specific, universally adopted Safety Data Sheet (SDS) for (R)-2-amino-3-methylbutanamide may vary between suppliers, a thorough risk assessment can be constructed by examining data from structurally analogous compounds. Aminobutanamide derivatives frequently present a consistent set of hazards that must be respected. The primary risks associated with this compound are contact-based, stemming from its physical form as a solid and its chemical reactivity.
Key Potential Hazards: Based on data from similar molecules, researchers must assume (R)-2-amino-3-methylbutanamide poses the following risks until proven otherwise by a substance-specific analysis:
| Hazard Class | Potential Effect | Rationale for Concern |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Amine and amide functional groups can be irritating to dermal tissues upon direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4] | The eyes are particularly sensitive, and exposure to fine particulates can lead to severe and potentially lasting damage. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled.[1][5][6] | As a solid, the primary risk of inhalation comes from fine dust generated during handling, which can irritate the mucous membranes of the respiratory system. |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin.[7] | Systemic absorption through ingestion or dermal contact is a potential route of exposure that must be controlled. |
The physical nature of this compound as a solid powder is a critical factor in risk assessment. The generation of airborne dust during weighing, transfer, and solution preparation is the most probable route for inadvertent exposure.[8][9] Therefore, all control measures are designed to mitigate the generation and dispersal of this dust.
Core Protective Measures: A Multi-Layered Defense
A comprehensive safety strategy relies on a hierarchy of controls. Before selecting Personal Protective Equipment (PPE), engineering and administrative controls must be in place.
Engineering Controls: The First and Most Critical Line of Defense
-
Chemical Fume Hood: All handling of solid (R)-2-amino-3-methylbutanamide that could generate dust must be performed inside a certified chemical fume hood.[1][8] This is non-negotiable. The fume hood's constant airflow is designed to capture airborne particles at the source, preventing them from entering the operator's breathing zone.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[10][11]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][10]
Personal Protective Equipment (PPE): Your Immediate Barrier
PPE is the final barrier between you and the chemical. Its selection must be deliberate and matched to the specific task at hand.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash-resistant safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][11] | Why: Protects against accidental splashes when preparing solutions and prevents airborne dust from contacting the eyes. Contact lenses should be avoided as they can trap chemicals against the eye.[9] For large-scale operations or significant splash risks, a full-face shield should be worn in addition to safety goggles.[12] |
| Skin & Body Protection | Gloves: Nitrile gloves are the standard for incidental contact.[5][13] Lab Coat: A long-sleeved, flame-resistant lab coat. | Why: A lab coat prevents contamination of personal clothing.[8] Gloves are essential to prevent skin irritation.[3] Always inspect gloves for tears or holes before use. For prolonged handling or immersion, consult a glove compatibility chart. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after every session.[5] |
| Respiratory Protection | NIOSH (US) or EN 149 (EU) approved air-purifying respirator. | Why: Required when engineering controls are insufficient or during emergency situations. For weighing solids outside of a powder-containment hood, a respirator with a P95 (US) or P1/P2 (EU) particle filter is mandatory to prevent inhalation of dust.[5][7][13] |
Operational Plans: Step-by-Step Safety Protocols
Adherence to standardized procedures is critical for minimizing exposure.
Protocol for Weighing and Dispensing Solid Compound
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Location: Perform all weighing activities inside a chemical fume hood or a dedicated powder containment balance enclosure.
-
Technique: Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could create a dust cloud. Tap the spatula gently to dispense powder; do not shake it.
-
Containment: Keep the stock container tightly closed when not in active use.[1][14]
-
Cleanup: After weighing, gently wipe the spatula and the weighing surface with a damp cloth or towel to collect any residual dust. Dispose of the wipe as chemical waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[2]
Protocol for Spill Management and Disposal
Even with the best practices, spills can occur. A clear and immediate plan is essential.
For a Small Solid Spill:
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean: Gently cover the spill with a damp paper towel to avoid raising dust.[9] Carefully sweep up the contained material and place it into a sealed, labeled container for hazardous waste.[5][15] Do not dry sweep, as this will aerosolize the powder.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste according to institutional and local regulations.[14][16]
Waste Disposal:
-
All surplus (R)-2-amino-3-methylbutanamide and any contaminated disposables (gloves, wipes, etc.) must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal must be handled through a licensed professional waste disposal service, adhering to all local, regional, and national regulations.[5][14][16] Do not discharge into drains or the environment.[10][15]
Emergency Protocols: Immediate First-Aid Measures
In the event of an exposure, time is of the essence. First aiders must protect themselves before assisting others.[14]
-
If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][14][15]
-
In Case of Skin Contact: Take off all contaminated clothing immediately.[14][15] Rinse the skin thoroughly with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][14] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[14][17] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[14]
Visualization of PPE Selection Workflow
To ensure the correct level of protection is chosen for any given task, the following decision-making workflow should be consulted.
Caption: PPE selection workflow for handling (R)-2-amino-3-methylbutanamide.
References
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
- (S)-2-Aminobutyramide hydrochloride SDS, 7682-20-4 Safety Data Sheets. ECHEMI.
- (2S)-2-Amino-3,3-dimethylbutanamide Safety Data Sheets. (2019, July 15). Echemi.
- Safety Data Sheet. (2025, October 2). 3M.
- (2R)-2-Aminobutanamide. AK Scientific, Inc..
- (S)-(+)-2-Aminobutanamide hydrochloride. Apollo Scientific.
- SAFETY DATA SHEET. (2025, December 24). Thermo Fisher Scientific.
- material safety data sheet. (2025, December 26). Capot Chemical.
- (R)-(-)-2-Amino-3-methylbutane Safety Information. Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, January 7). Tokyo Chemical Industry.
- MSDS of L-2-Aminobutanamide hydrochloride. (2015, December 2). Capot Chemical.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- Butanamide, 2-amino-3-methyl-N-propyl-, hydrochloride (1:1) Safety Data Sheets. Echemi.
- Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile. Benchchem.
- Safety Data Sheet. (2023, September 8). Combi-Blocks.
- 2-Amino-2,3-dimethylbutanamide | 40963-14-2. Tokyo Chemical Industry Co., Ltd..
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-2,3-dimethylbutanamide | 40963-14-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- 12. (R)-(-)-2-氨基-3-甲基丁烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. capotchem.com [capotchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. cdmsweb.3m.com [cdmsweb.3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
